molecular formula C8H18N2O2 B555283 N(6),N(6)-Dimethyl-L-lysine CAS No. 2259-86-1

N(6),N(6)-Dimethyl-L-lysine

Katalognummer: B555283
CAS-Nummer: 2259-86-1
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: XXEWFEBMSGLYBY-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N(6),N(6)-Dimethyl-L-lysine is a post-translational modification (PTM) derived from L-lysine, characterized by the addition of two methyl groups to the side-chain epsilon-amino group . With a molecular formula of C8H18N2O2 and a molecular weight of 174.24 g/mol, it is a fundamental building block in chemical and biochemical research . Its primary research value lies in its role as a critical epigenetic marker. The compound is enzymatically produced by protein lysine methyltransferases (KMTs), which use S-adenosylmethionine (SAM) as a methyl group donor in a sequential methylation pathway . This dimethylated state is a distinct PTM that can significantly alter protein function, most notably on histone proteins . On histones, this compound at specific residues is a key component of the "histone code," influencing chromatin structure and gene expression . The specific state of methylation determines which reader proteins can bind, leading to downstream biological outcomes such as gene activation or repression . Researchers utilize this high-purity compound (≥98%) as a reference standard in mass spectrometry, for in vitro enzymatic assays, and for the study of chromatin dynamics and gene regulation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-6-(dimethylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEWFEBMSGLYBY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945241
Record name N~6~,N~6~-Dimethyllysine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2259-86-1
Record name Dimethyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2259-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epsilon N-dimethyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~,N~6~-Dimethyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Significance of N(6),N(6)-Dimethyl-L-lysine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological significance of N(6),N(6)-Dimethyl-L-lysine, a crucial post-translational modification. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of dimethyl-lysine's role in cellular processes, the enzymatic machinery governing its dynamics, and the state-of-the-art methodologies for its investigation. Our focus is to blend established knowledge with practical insights to empower your research endeavors in this exciting field.

The Molecular Landscape of Lysine Dimethylation

This compound is a derivative of the essential amino acid L-lysine, where two methyl groups are covalently attached to the epsilon-amino group of the lysine side chain.[1][2] This modification is a key player in the intricate language of post-translational modifications (PTMs), influencing a vast array of biological processes without altering the primary amino acid sequence of a protein. Unlike acetylation and ubiquitination, which neutralize the positive charge of the lysine residue, methylation maintains it, albeit with increased steric bulk and hydrophobicity. This nuanced alteration of the physicochemical properties of lysine residues is central to its functional diversity.

The biological impact of lysine methylation is highly context-dependent, relying on the specific lysine residue modified and the degree of methylation (mono-, di-, or trimethylation). N(6),N(6)-dimethylation, in particular, has been shown to be a critical signaling node in both histone and non-histone proteins.

The Epigenetic Axis: this compound in Histone Function and Gene Regulation

The "histone code" hypothesis posits that distinct PTMs on histone proteins are interpreted by the cell to orchestrate downstream events, primarily the regulation of gene expression.[3] N(6),N(6)-dimethylation of specific lysine residues on histone tails is a cornerstone of this regulatory network.

One of the most extensively studied examples is the dimethylation of lysine 9 on histone H3 (H3K9me2). This modification is predominantly associated with transcriptional repression.[4] The presence of H3K9me2 creates a binding site for specific "reader" proteins, such as Heterochromatin Protein 1 (HP1), which in turn recruit other factors to establish and maintain a condensed, transcriptionally silent chromatin state known as heterochromatin.[5]

The dynamic nature of histone methylation is tightly controlled by the balanced activities of two families of enzymes:

  • Histone Lysine Methyltransferases (KMTs): These "writer" enzymes catalyze the transfer of methyl groups from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the epsilon-amino group of lysine residues.

  • Histone Lysine Demethylases (KDMs): These "eraser" enzymes remove methyl groups from lysine residues, allowing for the reversal of methylation marks and dynamic regulation of chromatin structure.[6]

The interplay between these enzymes ensures the precise temporal and spatial control of gene expression patterns that are essential for normal development and cellular function. Dysregulation of this enzymatic machinery is a hallmark of numerous diseases, including cancer.[3]

Beyond the Nucleus: this compound in Non-Histone Protein Regulation

While the role of lysine dimethylation in histone biology is well-established, a growing body of evidence indicates its widespread importance in regulating the function of non-histone proteins.[7][8] This modification can modulate protein-protein interactions, subcellular localization, protein stability, and enzymatic activity.[8]

The methylation of non-histone proteins is implicated in a diverse range of cellular signaling pathways, including:

  • MAPK signaling

  • WNT signaling

  • Hippo signaling

  • JAK-STAT signaling [7]

By influencing the key components of these pathways, N(6),N(6)-dimethyl-lysine contributes to the regulation of fundamental cellular processes such as cell proliferation, differentiation, and apoptosis. The identification and characterization of dimethylated non-histone proteins and their functional consequences represent a burgeoning area of research with significant therapeutic potential.

Metabolic Crossroads: The Link to Carnitine Biosynthesis

Free this compound, derived from the degradation of methylated proteins, is not merely a waste product. It serves as a crucial intermediate in the metabolic pathway for carnitine biosynthesis.[9][10] Carnitine is an essential molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process.

The biosynthesis of carnitine from lysine involves a series of enzymatic steps, with the initial stages involving the trimethylation of lysine residues within proteins. Subsequent proteolysis releases N(6),N(6),N(6)-trimethyl-L-lysine, which is then converted to carnitine through a multi-step process.[9][11] This metabolic link underscores the interconnectedness of protein modification and cellular energy metabolism.

Methodological Cornerstones: Investigating this compound

The study of this compound necessitates robust and sensitive analytical techniques. The choice of methodology is dictated by the specific research question, ranging from the global analysis of methylation patterns to the targeted quantification of specific modification sites.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has emerged as the gold standard for the identification and quantification of PTMs, including lysine dimethylation.[12][13] Various MS-based workflows can be employed:

  • Bottom-Up Proteomics: This is the most common approach, involving the enzymatic digestion of proteins into peptides prior to MS analysis. The resulting peptides are then analyzed to identify and quantify those containing dimethylated lysine residues.

  • Top-Down Proteomics: This technique involves the analysis of intact proteins, providing a comprehensive view of all PTMs on a single protein molecule. However, it is technically more challenging and generally less sensitive than bottom-up approaches.

  • Middle-Down Proteomics: This approach analyzes larger peptides generated by limited proteolysis, offering a compromise between the detail of top-down and the sensitivity of bottom-up proteomics.

Experimental Protocol: Bottom-Up Proteomic Analysis of Lysine Dimethylation

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

    • Reduce and alkylate the protein disulfide bonds.

    • Digest the proteins into peptides using a sequence-specific protease, typically trypsin.

  • Peptide Enrichment (Optional but Recommended):

    • For low-abundance modifications, enrich for dimethylated peptides using immunoaffinity purification with antibodies specific for N(6),N(6)-dimethyl-lysine.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography (LC).

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

    • Fragment the peptides in the gas phase (tandem MS or MS/MS) to determine their amino acid sequence and the site of modification.

  • Data Analysis:

    • Use specialized software to search the MS/MS spectra against a protein sequence database to identify the dimethylated peptides and proteins.

    • Quantify the relative or absolute abundance of the dimethylated peptides.

Antibody-Based Detection Methods

Antibodies that specifically recognize this compound are invaluable tools for its detection and quantification.

  • Western Blotting: This technique allows for the detection of dimethylated proteins in a complex mixture following their separation by gel electrophoresis. It provides information on the molecular weight of the modified protein.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput method for quantifying the levels of dimethylated proteins or peptides in a sample.[14][15] Different ELISA formats can be employed:

    • Direct ELISA: The antigen (dimethylated protein) is directly coated onto the microplate.

    • Indirect ELISA: An unlabeled primary antibody binds to the antigen, followed by a labeled secondary antibody.

    • Sandwich ELISA: A capture antibody is coated on the plate, which binds the antigen. A second, labeled detection antibody then binds to a different epitope on the antigen.[16]

    • Competitive ELISA: The sample antigen competes with a labeled antigen for binding to a limited amount of antibody. The signal is inversely proportional to the amount of antigen in the sample.

Data Presentation: Comparison of Analytical Methods

MethodPrincipleThroughputSensitivitySpecificityQuantitative Capability
LC-MS/MS Mass-to-charge ratioMedium-HighHighHighAbsolute & Relative
ELISA Antibody-antigen interactionHighMedium-HighMedium-HighRelative
Western Blot Antibody-antigen interactionLow-MediumMediumMediumSemi-Quantitative/Relative

This table provides a general comparison; actual performance may vary depending on the specific application and experimental conditions.

Visualizing the Pathways

To aid in the conceptualization of the key processes involving this compound, the following diagrams illustrate the regulatory cycle of histone lysine methylation and a typical experimental workflow for its analysis.

Diagram 1: The Dynamic Regulation of Histone Lysine Methylation

Histone_Methylation_Cycle cluster_writers Writers cluster_erasers Erasers cluster_states Methylation States KMT Histone Lysine Methyltransferases (KMTs) SAH S-adenosyl- homocysteine (SAH) KMT->SAH KDM Histone Lysine Demethylases (KDMs) Unmethylated Unmethylated Lysine Monomethylated Monomethylated Lysine Unmethylated->Monomethylated KMT Monomethylated->Unmethylated KDM Dimethylated N(6),N(6)-Dimethyl -L-lysine Monomethylated->Dimethylated KMT Dimethylated->Monomethylated KDM Trimethylated Trimethylated Lysine Dimethylated->Trimethylated KMT Reader Reader Proteins (e.g., HP1) Dimethylated->Reader binds to Trimethylated->Dimethylated KDM SAM S-adenosyl- methionine (SAM) SAM->KMT donates methyl group Output Transcriptional Repression Reader->Output leads to

Caption: Dynamic regulation of histone lysine methylation by "writer" (KMT) and "eraser" (KDM) enzymes.

Diagram 2: Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow start Biological Sample (Cells/Tissues) step1 Protein Extraction & Quantification start->step1 step2 Reduction, Alkylation, & Trypsin Digestion step1->step2 step3 Peptide Enrichment (Optional) step2->step3 step4 Liquid Chromatography (LC Separation) step2->step4 Total Peptides step3->step4 Enriched Peptides step5 Tandem Mass Spectrometry (MS/MS Analysis) step4->step5 step6 Database Searching & Data Analysis step5->step6 end Identification & Quantification of Dimethylated Peptides step6->end

Caption: A typical bottom-up proteomics workflow for the analysis of this compound.

Concluding Remarks and Future Directions

This compound has firmly established itself as a pivotal post-translational modification with far-reaching implications for cellular regulation. Its roles in epigenetic control of gene expression, modulation of non-histone protein function, and intermediary metabolism highlight its central position in cellular homeostasis. The continued development of sophisticated analytical methodologies, particularly in mass spectrometry and antibody-based assays, will undoubtedly uncover novel sites of dimethylation and further elucidate the intricate mechanisms by which this modification exerts its biological effects. For researchers and drug development professionals, a comprehensive understanding of this compound biology is paramount for the identification of novel therapeutic targets and the development of innovative strategies to combat a range of human diseases.

References

Sources

The Subtle Signature: A Technical Guide to the Natural Occurrence of N(6),N(6)-Dimethyl-L-lysine in Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Post-translational modifications (PTMs) represent a critical layer of biological regulation, expanding the functional capacity of the proteome far beyond the genetic code. Among these, the methylation of lysine residues has emerged as a pivotal signaling mark, influencing protein stability, protein-protein interactions, and cellular localization. This in-depth technical guide focuses on a specific PTM: N(6),N(6)-dimethyl-L-lysine. Once considered primarily a hallmark of histone proteins in the context of epigenetic regulation, it is now evident that this modification is widespread, affecting a diverse array of non-histone proteins and playing crucial roles in fundamental cellular processes. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the enzymatic machinery governing lysine dimethylation, its diverse biological functions, detailed analytical strategies for its detection and quantification, and its emerging therapeutic relevance.

Introduction: Beyond the Histone Code

This compound is a derivative of the amino acid L-lysine where two methyl groups are covalently attached to the epsilon-amino group of the side chain[1][2]. This modification is subtle, adding only 28 Daltons to the mass of the lysine residue and preserving its positive charge at physiological pH. However, this seemingly minor alteration has profound functional consequences.

Historically, the study of lysine methylation has been dominated by its role in histone biology. Specific patterns of histone lysine methylation, including dimethylation, are integral to the "histone code," a complex system of PTMs that dictates chromatin structure and gene accessibility[3]. For instance, the dimethylation of lysine 9 on histone H3 (H3K9me2) is a well-established mark of transcriptionally silenced heterochromatin.

Recent advancements in proteomics, particularly in mass spectrometry, have revealed that lysine dimethylation is not restricted to histones. A growing number of non-histone proteins are now known to be substrates for this modification, implicating this compound in a wide range of cellular processes, including DNA damage response, signal transduction, and the regulation of transcription factor activity[4][5][6][7]. This guide will delve into the molecular mechanisms underlying the deposition, removal, and functional interpretation of this critical PTM on both histone and non-histone substrates.

The Enzymatic Machinery: Writers and Erasers of the Dimethyl Mark

The dynamic nature of this compound as a regulatory mark is maintained by the coordinated action of two families of enzymes: protein lysine methyltransferases (KMTs) that "write" the mark, and protein lysine demethylases (KDMs) that "erase" it.

Protein Lysine Methyltransferases (KMTs)

KMTs catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the ε-amino group of a lysine residue. Most known KMTs possess a highly conserved catalytic domain known as the SET domain. The substrate specificity of these enzymes is crucial for their biological function and is determined by the amino acid sequence surrounding the target lysine.

Key KMTs responsible for generating dimethyl-lysine include:

  • G9a (EHMT2) and GLP (EHMT1): These enzymes are the primary writers of H3K9me1 and H3K9me2 in euchromatin and are essential for transcriptional repression. They often function as a heterodimeric complex. G9a has also been shown to methylate a variety of non-histone substrates, typically recognizing an Arg-Lys (RK) sequence motif[8][9][10]. Non-histone targets include CDYL1, WIZ, and G9a itself (automethylation)[8][9][11].

  • SUV39H1: This KMT is a key player in the formation of constitutive heterochromatin, primarily catalyzing the trimethylation of H3K9. However, it can also generate H3K9me2. SUV39H1 has also been found to methylate non-histone proteins involved in chromatin regulation and V(D)J recombination, such as RAG2 and SET8[12][13][14][15][16].

KMT_Mechanism Diagram 1: Enzymatic Reaction of Lysine Dimethylation cluster_reactants Reactants cluster_products Products Lysine Protein with Lysine KMT Protein Lysine Methyltransferase (KMT) Lysine->KMT SAM 2x S-Adenosyl Methionine (SAM) SAM->KMT Dimethyl_Lysine Protein with this compound SAH 2x S-Adenosyl Homocysteine (SAH) KMT->Dimethyl_Lysine KMT->SAH

Caption: Enzymatic addition of two methyl groups to a lysine residue.

Protein Lysine Demethylases (KDMs)

The discovery of KDMs confirmed that lysine methylation is a reversible and dynamic process. There are two main families of KDMs that can remove dimethyl marks:

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): This enzyme is a flavin-dependent amine oxidase that removes mono- and dimethyl groups from H3K4 and H3K9[1][17][18][19]. LSD1 is unable to demethylate trimethylated lysine due to its catalytic mechanism[20]. It plays a critical role in regulating the activity of the tumor suppressor protein p53 by demethylating it at lysine 370[21].

  • Jumonji C (JmjC) Domain-Containing Demethylases: This is a large family of enzymes that utilize iron (Fe(II)) and α-ketoglutarate as cofactors to catalyze demethylation. Unlike LSD1, JmjC-containing enzymes can remove mono-, di-, and trimethyl groups[3][22]. For example, members of the KDM6 family, such as KDM6A (UTX) and KDM6B (JMJD3), specifically demethylate H3K27me2/me3[8][13][23][24].

Biological Functions and Significance of this compound

The functional consequences of lysine dimethylation are context-dependent and are primarily mediated through the recruitment of specific "reader" proteins that contain domains capable of recognizing the dimethylated lysine mark. These reader domains include Tudor, PWWP, and MBT domains.

Transcriptional Regulation

As mentioned, H3K9me2 and H3K27me2 are generally associated with transcriptionally repressed chromatin. These marks are recognized by reader proteins that recruit repressive complexes to silence gene expression.

Regulation of Non-Histone Proteins: The p53 Tumor Suppressor Pathway

A prime example of the critical role of this compound in regulating non-histone proteins is the tumor suppressor p53. The activity of p53 is tightly controlled by a variety of PTMs, including methylation.

  • Activation: Dimethylation of p53 at lysine 370 (p53K370me2) serves as an activating mark. This modification promotes the interaction of p53 with the coactivator p53-binding protein 1 (53BP1) through its tandem Tudor domains[21]. This interaction enhances the transcriptional activity of p53, leading to the expression of genes involved in cell cycle arrest and apoptosis[21][25][26].

  • Repression: The activating p53K370me2 mark can be removed by the lysine demethylase LSD1. By demethylating p53K370me2, LSD1 inhibits the p53-53BP1 interaction, thereby repressing p53's transcriptional activity and its ability to induce apoptosis[21].

This dynamic interplay of methylation and demethylation provides a sophisticated mechanism for fine-tuning the p53 response to cellular stress.

p53_Regulation Diagram 2: Regulation of p53 by Lysine Dimethylation cluster_activation Activation cluster_repression Repression p53 p53 KMT Unknown KMT p53->KMT Cellular Stress No_Transcription Repression of Target Genes p53->No_Transcription p53_K370me2 p53 (K370me2) BP53 53BP1 (Coactivator) p53_K370me2->BP53 Recruitment LSD1 LSD1 (KDM1A) p53_K370me2->LSD1 KMT->p53_K370me2 Dimethylation Target_Genes Target Gene Transcription (Apoptosis, Cell Cycle Arrest) BP53->Target_Genes Activation LSD1->p53 Demethylation

Caption: p53 activity is modulated by K370 dimethylation.

Other Non-Histone Protein Targets

The list of non-histone proteins regulated by dimethylation is continually expanding. For instance, components of the NF-κB signaling pathway, which is central to inflammation and immunity, are also subject to lysine methylation, adding another layer of regulatory complexity[2][27][28].

ProteinDimethylated Lysine SiteFunction of Dimethylation"Writer" (KMT)"Eraser" (KDM)
Histone H3 K9Transcriptional Repression, Heterochromatin formationG9a, GLP, SUV39H1LSD1, JmjC family
p53 K370Transcriptional Activation, Recruitment of 53BP1UnknownLSD1
G9a K239Creates a binding site for HP1 proteinsG9a (automethylation)Not identified
CDYL1 MultipleTranscriptional co-repressor functionG9aNot identified
WIZ MultipleRole in G9a-mediated gene silencingG9aNot identified

Table 1: Examples of Proteins with this compound Sites and Their Functions.

Analytical Strategies for Detection and Quantification

The low stoichiometry and subtle mass shift of lysine dimethylation present analytical challenges. A multi-pronged approach, often combining immunoaffinity enrichment with mass spectrometry, is typically required for the confident identification and quantification of this PTM.

Analytical_Workflow Diagram 3: Workflow for Dimethyl-lysine Proteomics cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Cell_Lysate Cell/Tissue Lysate Proteolysis Protein Digestion (e.g., Trypsin) Cell_Lysate->Proteolysis Peptide_Mixture Complex Peptide Mixture Proteolysis->Peptide_Mixture Incubation Incubation & Washing Peptide_Mixture->Incubation Antibody_Beads Anti-dimethyl-lysine Antibody-conjugated Beads Antibody_Beads->Incubation Elution Elution of Dimethylated Peptides Incubation->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis

Sources

Biochemical properties of N(6),N(6)-Dimethyl-L-lysine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biochemical Properties of N(6),N(6)-Dimethyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of the essential amino acid L-lysine, characterized by the presence of two methyl groups on the epsilon (ε) amino group of the lysine side chain.[1][2] While it is considered a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation, it is a significant product of post-translational modification (PTM). This modification, known as lysine dimethylation, plays a crucial role in regulating the function and interactions of various proteins, most notably histones, thereby influencing chromatin structure and gene expression. Understanding the biochemical properties of this compound is fundamental for research in epigenetics, cell signaling, and drug discovery. This guide provides a comprehensive overview of its physicochemical characteristics, metabolic pathways, biological roles, and the analytical techniques used for its study.

Physicochemical Properties

This compound is an L-alpha-amino acid.[2] At a physiological pH of 7.3, it exists predominantly as N(6),N(6)-dimethyl-L-lysinium.[3] Its chemical structure and properties are well-defined, providing a basis for its biological reactivity and the analytical methods for its detection.

PropertyValueSource
Molecular Formula C8H18N2O2[1][2]
Molecular Weight 174.24 g/mol [1][2][4]
Monoisotopic Mass 174.136827821 Da[1][2][4]
IUPAC Name (2S)-2-amino-6-(dimethylamino)hexanoic acid[1][2]
CAS Number 2259-86-1[1][5]
pKa (Strongest Basic) 9.98[4]
Polar Surface Area 66.56 Ų[4]

Biosynthesis and Metabolism

The presence of this compound in biological systems is primarily the result of enzymatic protein modification and subsequent degradation.

Biosynthesis via Post-Translational Modification

This compound is formed by the post-translational modification of lysine residues within proteins. This process is catalyzed by a class of enzymes known as protein lysine methyltransferases (PKMTs). The reaction involves the sequential transfer of methyl groups from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the ε-amino group of a lysine residue.[6] This can result in mono-, di-, or trimethylated lysine. The formation of dimethyllysine is a critical step in many regulatory pathways.

The general enzymatic reaction is as follows:

  • Monomethylation: Protein-Lysine + SAM → Protein-N(6)-Methyl-L-lysine + S-adenosyl-L-homocysteine (SAH)

  • Dimethylation: Protein-N(6)-Methyl-L-lysine + SAM → Protein-N(6),N(6)-Dimethyl-L-lysine + SAH

G cluster_0 Protein Modification Cycle cluster_1 Methyl Donor Regeneration Protein_Lysine Protein-bound L-Lysine Protein_MML Protein-bound N(6)-Mono-methyl-L-lysine Protein_Lysine->Protein_MML PKMT Protein_DML Protein-bound N(6),N(6)-Di-methyl-L-lysine Protein_MML->Protein_DML PKMT Free_DML Free this compound Protein_DML->Free_DML Protein Degradation (Proteolysis) SAM S-adenosyl-L-methionine (SAM) SAM->Protein_Lysine SAM->Protein_MML SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH Methyl Transfer

Caption: Biosynthesis of this compound via PTM.
Catabolism

Free this compound is released into the cellular pool during the degradation of proteins. While the catabolism of L-lysine is well-documented through pathways like the saccharopine and pipecolate pathways in different tissues, the specific degradation routes for dimethyllysine are less clear.[7] Some enzymes, such as N6-methyl-lysine oxidase, act on monomethylated lysine to produce L-lysine and formaldehyde. It is plausible that specific demethylases or oxidases exist to process dimethyllysine, potentially converting it back to monomethyllysine or lysine, or channeling it into other metabolic pathways. However, the dimethylated form can be relatively stable, and its accumulation may have physiological consequences.

Biological Functions and Significance

The primary role of N(6),N(6)-dimethylation of lysine is to alter the properties of proteins, thereby modulating their function.

  • Epigenetic Regulation: Dimethylation of specific lysine residues on histone tails (e.g., H3K9me2, H3K36me2) is a key epigenetic mark. These modifications can create binding sites for specific "reader" proteins that contain domains like chromodomains, leading to the recruitment of protein complexes that can either activate or repress gene transcription.

  • Protein-Protein Interactions: The addition of two methyl groups to the lysine side chain alters its size, hydrophobicity, and charge, preventing other modifications like ubiquitination or acetylation at the same site.[8] This modification can serve as a docking site for other proteins, influencing the assembly of larger protein complexes and cellular signaling.

  • Cellular Signaling: Lysine methylation is not limited to histones and has been identified on numerous non-histone proteins. This suggests a broader role for N(6),N(6)-dimethyllysine in regulating diverse cellular processes such as DNA replication and repair, and cell cycle control. Altered levels of protein lysine methylation have been implicated in various diseases, including cancer and neurodegenerative disorders.[9][10]

Analytical Methodologies

The accurate detection and quantification of this compound, both in its free form and within proteins, are crucial for understanding its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[10][11]

Quantitative Analysis by LC-MS/MS

LC-MS/MS allows for the separation, identification, and quantification of this compound from complex biological matrices.

Table of Typical LC-MS/MS Parameters for this compound Analysis:

ParameterValueReference
Precursor Ion ([M+H]+) 175.1 m/z[1][12]
Product Ion 84.1 m/z[1][12]
Collision Energy (CE) 26 eV[12]
Column C8 or C18 reverse-phase[12]
Mobile Phase A Water with 10 mM HFBA or 0.1% Formic Acid[12]
Mobile Phase B Acetonitrile with 10 mM HFBA or 0.1% Formic Acid[12]
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol provides a self-validating system for the analysis of total this compound from protein samples. The inclusion of a stable isotope-labeled internal standard is critical for accurate quantification, correcting for variations in sample preparation and instrument response.

Step 1: Protein Hydrolysis

  • Quantify Protein: Determine the total protein concentration of your sample (e.g., cell lysate, tissue homogenate) using a standard protein assay (e.g., BCA).

  • Spike Internal Standard: Add a known amount of stable isotope-labeled this compound (e.g., ¹³C₆,¹⁵N₂-labeled) to the protein sample. This is a crucial step for accurate quantification.

  • Acid Hydrolysis: Add 6 M HCl to the sample.

  • Incubation: Heat the sample at 110°C for 24 hours in a vacuum-sealed tube to hydrolyze proteins into their constituent amino acids.

  • Drying: Evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Resuspend the dried amino acid mixture in the LC-MS/MS starting mobile phase.

Step 2: LC-MS/MS Analysis

  • Injection: Inject the reconstituted sample onto the LC system.

  • Chromatographic Separation: Separate the amino acids using a reverse-phase column with a gradient elution profile.

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the endogenous this compound and the stable isotope-labeled internal standard.

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output p1 Protein Sample p2 Add Internal Standard (¹³C₆,¹⁵N₂-DML) p1->p2 p3 Acid Hydrolysis (6M HCl, 110°C, 24h) p2->p3 p4 Dry & Reconstitute p3->p4 a1 LC Separation (Reverse Phase) p4->a1 Inject a2 MS/MS Detection (MRM Mode) a1->a2 a3 Data Analysis a2->a3 o1 Quantification of This compound a3->o1

Caption: Workflow for LC-MS/MS analysis of this compound.

Clinical Significance and Future Directions

The study of this compound and the enzymes that regulate its levels holds significant promise for clinical applications.

  • Biomarker of Disease: Alterations in the levels of free or protein-bound this compound may serve as biomarkers for various pathological states, including cancer and inflammatory diseases.[9] For instance, Nε-(carboxymethyl)lysine (CML), another modified lysine, is a known biomarker of general oxidative stress.[13]

  • Therapeutic Targets: The enzymes responsible for adding or removing the dimethyl mark on lysine residues (PKMTs and lysine demethylases) are emerging as important targets for drug development. Modulating the activity of these enzymes could offer new therapeutic strategies for diseases driven by epigenetic dysregulation.

Future research will likely focus on elucidating the full spectrum of proteins modified by dimethyllysine, understanding the specific catabolic pathways for this molecule, and validating its potential as a clinical biomarker. The continued development of advanced analytical techniques will be paramount to these efforts.

References

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  • Pundir, C. S., & Chaudhary, R. (2021). A comprehensive review of methods for determination of l-lysine with detailed description of biosensors. International Journal of Biological Macromolecules, 186, 918-931. Retrieved from [Link]

  • Cai, H., & Tipton, P. A. (1998). Characterization of acetyl-CoA: L-lysine N6-acetyltransferase, which catalyses the first step of carbon catabolism from lysine in Saccharomyces cerevisiae. The Biochemical journal, 335 ( Pt 2)(Pt 2), 337–343. Retrieved from [Link]

  • Jiang, T. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Retrieved from [Link]

  • Thorpe, S. R., & Baynes, J. W. (2002). Nε-(carboxymethyl)lysine (CML) as a Biomarker of Oxidative Stress in Long-Lived Tissue Proteins. In Methods in Molecular Biology (pp. 133-140). Humana Press. Retrieved from [Link]

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The Orchestrators of Demethylation: A Technical Guide to Demethylases Targeting N(6),N(6)-Dimethyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Static Mark

For many years, histone methylation was considered a permanent, static epigenetic modification, a fixed signature dictating gene expression. The discovery of histone demethylases shattered this paradigm, revealing a dynamic and exquisitely regulated process. These enzymes, acting as molecular erasers, remove methyl groups from lysine residues, thereby playing a pivotal role in a vast array of cellular processes, from transcriptional regulation and DNA repair to cell differentiation and the development of diseases such as cancer.[1][2] This guide provides an in-depth exploration of the demethylases that specifically target N(6),N(6)-Dimethyl-L-lysine, a modification predominantly found on histone tails but also on other non-histone proteins. We will delve into the two major families of enzymes responsible for this activity: the Flavin-adenine dinucleotide (FAD)-dependent Lysine-Specific Demethylase 1 (LSD1/KDM1A) and the Fe(II) and α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing histone demethylases. This document will serve as a technical resource, elucidating their biochemical mechanisms, substrate specificities, and roles in cellular signaling, while also providing detailed, field-proven experimental protocols for their study.

Chapter 1: The Two Major Classes of this compound Demethylases

The removal of a methyl group from a dimethylated lysine is a chemically challenging feat. Two distinct enzyme families have evolved to accomplish this, each with a unique catalytic mechanism and substrate specificity.

The Amine Oxidase Family: KDM1A/LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, a landmark finding that reshaped our understanding of epigenetic regulation.[3] As a member of the FAD-dependent monoamine oxidase family, LSD1 catalyzes the demethylation of mono- and di-methylated lysine residues through an oxidative process.[4]

Mechanism of Action: The catalytic cycle of LSD1 involves the FAD cofactor acting as a hydride acceptor from the methyl group of the lysine substrate. This generates an iminium cation intermediate, which is subsequently hydrolyzed to release formaldehyde and the demethylated lysine.[5] The reduced FAD is then re-oxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[6] A crucial limitation of this mechanism is the requirement for a lone pair of electrons on the lysine's nitrogen atom, which means LSD1 cannot demethylate trimethylated lysines.[7]

Substrate Specificity: LSD1 primarily targets di- and mono-methylated Histone 3 Lysine 4 (H3K4me2/1) and Histone 3 Lysine 9 (H3K9me2/1).[4] Its activity is often context-dependent and influenced by its association with different protein complexes. For instance, when complexed with the CoREST repressor, LSD1 efficiently demethylates H3K4me2/1, leading to transcriptional repression.[8] Conversely, in association with androgen or estrogen receptors, LSD1 can demethylate H3K9me2/1, resulting in transcriptional activation.[9]

Beyond histones, a growing body of evidence indicates that LSD1 can also demethylate non-histone substrates, including the tumor suppressor p53, DNA methyltransferase 1 (DNMT1), and the transcription factor E2F1.[4][10] This expansion of its substrate repertoire highlights the diverse cellular pathways regulated by LSD1.

The Dioxygenase Superfamily: Jumonji C (JmjC) Domain-Containing Demethylases

The Jumonji C (JmjC) domain-containing proteins represent a large and diverse superfamily of demethylases.[11] Unlike LSD1, these enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases.[9]

Mechanism of Action: The catalytic mechanism of JmjC demethylases involves the Fe(II) center in the active site coordinating with α-KG and molecular oxygen. This facilitates the hydroxylation of the methyl group on the lysine substrate, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield the demethylated lysine and formaldehyde.[9][12] This mechanism does not require a protonated nitrogen and thus allows JmjC enzymes to demethylate mono-, di-, and trimethylated lysines.[11]

Substrate Specificity and Subfamilies: The JmjC family is extensive, with over 30 members in humans, which are categorized into several subfamilies based on sequence homology and domain architecture.[13] These subfamilies exhibit distinct substrate specificities. For example:

  • KDM4 (JMJD2) Subfamily: Members like KDM4A, KDM4B, and KDM4C are known to demethylate H3K9me3/2 and H3K36me3/2.[14]

  • PHF8: This demethylase shows specificity for H3K9me2 and H4K20me1.[13]

  • KDM3 (JHDM2) Subfamily: These enzymes primarily target H3K9me2/1.[13]

Similar to LSD1, some JmjC demethylases have also been shown to act on non-histone substrates. For instance, JMJD2A-C can demethylate trimethylated lysine residues on proteins such as WIZ, CDYL1, and G9a, which are components of transcription repression complexes.[15]

Chapter 2: Investigating Demethylase Activity: Experimental Protocols

The study of demethylases requires robust and reliable methods for their expression, purification, and the assessment of their enzymatic activity. This chapter provides detailed protocols for researchers to investigate these critical enzymes.

Expression and Purification of Recombinant Demethylases

Obtaining highly pure and active recombinant demethylase is the foundational step for in vitro studies.

This protocol describes the expression of N-terminally His-tagged KDM1A in E. coli and its subsequent purification.

Protocol:

  • Transformation: Transform a pET-15b vector containing the KDM1A gene into E. coli BL21(DE3) cells.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours. The lower temperature helps to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged KDM1A with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 25 mM HEPES-Na pH 7.4, 200 mM NaCl, 1 mM β-mercaptoethanol) and store at -80°C in aliquots containing glycerol.[16]

This protocol outlines a method for the purification of a JmjC demethylase, which often requires careful handling to maintain the integrity of the Fe(II) cofactor.[17]

Protocol:

  • Expression: Similar to KDM1A, express the JmjC demethylase in E. coli.

  • Lysis and Clarification: Lyse the cells in a buffer containing 20 mM Tris-HCl pH 7.5, 500 mM NaCl, and 5 mM imidazole.

  • Affinity Chromatography: Purify the protein using a Ni-NTA column.

  • Tag Cleavage (Optional): If a cleavable tag is used, incubate the eluted protein with a specific protease (e.g., TEV protease) to remove the tag.

  • Second Affinity Chromatography: Pass the cleaved protein solution through the Ni-NTA column again to remove the protease and any uncleaved protein.[17]

  • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 7.5).[17] This step is crucial for removing aggregates and ensuring a homogenous protein preparation.

  • Concentration and Storage: Concentrate the purified protein and store at -80°C.

Enzymatic Activity Assays

A variety of assays can be employed to measure the activity of demethylases, each with its own advantages and limitations.

This is a continuous, fluorescence-based assay that detects the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction.[6][18]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5), horseradish peroxidase (HRP), Amplex® Red reagent, and the dimethylated lysine substrate (e.g., a dimethylated H3K4 peptide).

  • Enzyme Addition: Initiate the reaction by adding purified KDM1A/LSD1 to the wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) at regular intervals. The rate of increase in fluorescence is proportional to the enzyme activity.[19]

This continuous fluorescent assay measures the formaldehyde produced during the JmjC-mediated demethylation by coupling it to a formaldehyde dehydrogenase (FDH) reaction.[20]

Protocol:

  • Reaction Mixture: In a quartz cuvette or 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.5), NAD+, formaldehyde dehydrogenase, the dimethylated lysine substrate, Fe(II) (as ferrous ammonium sulfate), and α-ketoglutarate.

  • Enzyme Addition: Start the reaction by adding the purified JmjC demethylase.

  • Fluorescence/Absorbance Measurement: Monitor the production of NADH by measuring the increase in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm over time. The rate of NADH production is directly proportional to the demethylase activity.

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based assay suitable for high-throughput screening.

Protocol:

  • Enzymatic Reaction: Incubate the demethylase with a biotinylated dimethylated peptide substrate in an assay buffer.

  • Detection: Stop the reaction and add AlphaLISA® Acceptor beads conjugated to an antibody that specifically recognizes the demethylated product, along with Streptavidin-coated Donor beads.

  • Signal Generation: In close proximity, the Donor beads, upon excitation at 680 nm, release singlet oxygen molecules that activate the Acceptor beads, resulting in light emission at 615 nm. The intensity of the emitted light is proportional to the amount of demethylated product.

Chapter 3: Demethylases in Cellular Signaling and Disease

The dynamic regulation of lysine methylation by demethylases is integral to numerous signaling pathways, and their dysregulation is frequently implicated in human diseases, particularly cancer.[1][2]

Role in Cancer

Both KDM1A/LSD1 and various JmjC demethylases are often overexpressed in a wide range of cancers, where they can function as oncogenes by repressing tumor suppressor genes or activating oncogenic pathways.[1][2] For instance, LSD1 has been shown to be a direct target of the oncoprotein c-Myc and is involved in silencing tumor suppressor genes.[2] Similarly, members of the KDM4 family are frequently amplified in cancers and contribute to tumorigenesis.[1] This has made demethylases attractive targets for the development of novel anti-cancer therapies.

Signaling Pathways

Demethylases are key nodes in complex signaling networks. For example, in colorectal cancer, KDM5B has been shown to modulate the Wnt/β-catenin signaling pathway by regulating the expression of key target genes.[21] In breast cancer, KDM3A can reactivate the p53 tumor suppressor pathway.[10] Understanding these intricate connections is crucial for developing targeted therapeutic strategies.

Chapter 4: Therapeutic Targeting of Demethylases

The critical role of demethylases in cancer has spurred significant efforts in the development of small molecule inhibitors.

KDM1A/LSD1 Inhibitors

A number of LSD1 inhibitors have been developed, broadly classified as either covalent or non-covalent inhibitors. Many of the covalent inhibitors are based on the structure of monoamine oxidase inhibitors. These compounds have shown promise in preclinical and clinical studies for various cancers.

JmjC Demethylase Inhibitors

The development of inhibitors for JmjC demethylases has largely focused on compounds that chelate the Fe(II) ion in the active site or compete with the α-ketoglutarate cofactor.[14] These inhibitors have also demonstrated anti-cancer activity in various models.

Quantitative Data on Demethylase Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of selected compounds against members of the KDM4 family.

InhibitorTargetIC50 (µM)Assay TypeReference
NCDM-32BKDM4A3.0Enzyme Assay[22]
NCDM-32BKDM4C1.0Enzyme Assay[22]
ML324KDM4B4.9AlphaScreen®[23]
JIB-04KDM4A-E0.29 - 1.1ELISA[24]
QC6352KDM4A-D0.035 - 0.104Not Specified[14]
Compound 24aKDM4A-E4 - 8FDH-based[24]
Compound 24bKDM4E0.9FDH-based[24]
Compound 12KDM4B0.031AlphaScreen[24]
B3KDM4B0.01Fluorometric[24]
SD70KDM4C30Antibody-based[24]

Visualizing the Concepts

Diagrams are essential tools for understanding complex biological processes and experimental workflows.

KDM1A/LSD1 Catalytic Cycle

KDM1A_Catalytic_Cycle cluster_cycle KDM1A Catalytic Cycle E_FAD KDM1A-FAD (Oxidized) Iminium Iminium Intermediate E_FAD->Iminium Hydride Transfer E_FADH2 KDM1A-FADH2 (Reduced) E_FADH2->E_FAD Re-oxidation O2 O2 E_FADH2->O2 Substrate H3K4me2 Substrate->E_FAD Substrate Binding Product H3K4me1 Iminium->E_FADH2 Product Release Iminium->Product H2O H2O Iminium->H2O Hydrolysis Formaldehyde Formaldehyde H2O2 H2O2 O2->H2O2 H2O->Formaldehyde

Caption: The catalytic cycle of KDM1A/LSD1.

JmjC Demethylase Catalytic Mechanism

JmjC_Catalytic_Mechanism cluster_jmjc JmjC Catalytic Mechanism Enzyme JmjC Enzyme-Fe(II) Intermediate Hydroxylated Intermediate Enzyme->Intermediate Hydroxylation Substrate H3K9me2 Substrate->Enzyme aKG α-Ketoglutarate aKG->Enzyme Succinate Succinate aKG->Succinate CO2 CO2 aKG->CO2 O2 O2 O2->Enzyme Product H3K9me1 Intermediate->Product Formaldehyde Formaldehyde Intermediate->Formaldehyde

Caption: The catalytic mechanism of JmjC domain-containing demethylases.

Workflow for Demethylase Inhibitor Screening

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow start Start primary_screen Primary High-Throughput Screen (e.g., AlphaLISA) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response and IC50 Determination hit_identification->dose_response Confirmed Hits secondary_assays Secondary Assays (e.g., Orthogonal biochemical assays, cellular assays) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization in_vivo In Vivo Efficacy Studies lead_optimization->in_vivo end End in_vivo->end

Caption: A typical workflow for the screening and development of demethylase inhibitors.

Conclusion and Future Perspectives

The field of histone demethylase research has rapidly evolved, transforming our understanding of epigenetic regulation from a static to a highly dynamic process. The demethylases that act on this compound, namely KDM1A/LSD1 and the JmjC domain-containing enzymes, are central players in this dynamic landscape. Their profound involvement in cellular signaling and the pathogenesis of diseases like cancer has established them as promising therapeutic targets.

This guide has provided a comprehensive technical overview of these enzymes, from their fundamental biochemical mechanisms to detailed experimental protocols for their study. The continued exploration of their non-histone substrates, the elucidation of their roles in complex biological networks, and the development of more specific and potent inhibitors will undoubtedly pave the way for novel therapeutic interventions in a range of human diseases. The methodologies and insights presented here are intended to empower researchers, scientists, and drug development professionals to contribute to this exciting and rapidly advancing field.

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Methodological & Application

Topic: A Robust, High-Throughput Method for the Quantification of N(6),N(6)-Dimethyl-L-lysine in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in post-translational modification analysis, metabolomics, and biomarker discovery.

Abstract: This document provides a detailed methodological guide for the sensitive and specific detection of N(6),N(6)-Dimethyl-L-lysine (DML), a significant post-translational modification and metabolite. We outline a complete workflow from sample preparation to data analysis, leveraging the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, incorporating internal standards and quality control measures to ensure data integrity. This guide is intended to provide both the procedural steps and the scientific rationale behind them, empowering researchers to achieve accurate and reproducible quantification of DML in complex biological samples.

Scientific Introduction & Method Principle

This compound is an L-lysine derivative where two methyl groups are attached to the side-chain amino group.[1][2] This modification, a form of protein methylation, is a critical post-translational modification (PTM) involved in the regulation of gene transcription, signal transduction, and protein turnover.[3] Beyond its role in proteomics, free DML can also be found in various biofluids, making it a potential biomarker for metabolic processes and disease states.[2]

The accurate quantification of DML is challenged by its low abundance and the complexity of biological matrices. Mass spectrometry (MS) has become the definitive analytical tool for this purpose due to its high sensitivity, specificity, and adaptability.[3] This guide details a method based on Liquid Chromatography (LC) for analyte separation, followed by tandem mass spectrometry (MS/MS) for detection. The core of this method is Multiple Reaction Monitoring (MRM) , a highly selective and sensitive MS/MS technique ideal for quantifying target molecules in complex mixtures.[4]

The overall workflow is a multi-stage process designed to isolate the analyte, separate it from interfering compounds, and then detect it based on its unique mass-to-charge ratio and fragmentation pattern.

LC-MS/MS Workflow for DML Analysis cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing Sample Biological Sample (Plasma, Urine, Tissue, etc.) Spike Spike with Internal Standard Sample->Spike Accurate Quantification Extract Extraction (Precipitation or Hydrolysis) Spike->Extract Isolate Analyte Dry Dry & Reconstitute Extract->Dry Concentrate & Prepare LC LC Separation (HILIC Column) Dry->LC Inject for Analysis ESI Ionization (ESI+) LC->ESI MSMS MS/MS Detection (MRM Mode) ESI->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Peak Area Ratios Result Final Concentration Report Quant->Result

Caption: High-level workflow for DML quantification.

Protocols: From Sample to Analysis-Ready Extract

The success of any LC-MS/MS analysis is fundamentally dependent on meticulous sample preparation.[5][6] The goal is to efficiently extract DML while removing matrix components (proteins, salts, lipids) that can cause ion suppression and contaminate the instrument. The choice between protocols depends on whether the target is free, unbound DML or total DML (including protein-bound).

Internal Standard: The Key to Accuracy

For robust quantification, a stable isotope-labeled (SIL) internal standard (IS) is essential. A compound like this compound-d6 (DML-d6) is ideal. The IS is added at the very beginning of sample preparation and co-purifies with the analyte. It corrects for variability in extraction efficiency and for matrix effects during ionization, as the IS and the analyte behave nearly identically but are differentiated by their mass in the spectrometer.

Protocol A: Protein Precipitation for Free DML in Biofluids (Plasma, Serum, Urine)

This method is rapid and effective for removing proteins to measure circulating, unbound DML.

Causality: Ice-cold organic solvents like acetonitrile or methanol disrupt the hydration shell of proteins, causing them to denature and precipitate out of solution. DML, being a small and polar molecule, remains in the supernatant.

Step-by-Step Protocol:

  • Thaw biological samples (e.g., 100 µL of plasma) on ice.

  • Add 10 µL of the internal standard working solution (e.g., DML-d6 at 1 µg/mL) to the sample and vortex briefly.

  • Add 4 volumes (400 µL) of ice-cold acetonitrile.[5]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 30 minutes to maximize protein precipitation.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube, ensuring no pellet material is disturbed.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7] This step concentrates the analyte.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Acetonitrile / 5% Water / 0.1% Formic Acid). Vortex to dissolve.

  • Centrifuge one last time at >12,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol B: Acid Hydrolysis for Total DML from Protein Samples

This protocol is used to quantify DML as a post-translational modification by breaking peptide bonds and liberating all constituent amino acids.

Causality: Concentrated strong acid (6N HCl) at high temperature hydrolyzes the peptide bonds within proteins, releasing individual amino acids, including DML. Phenol is added as a scavenger to protect certain amino acids from degradation during hydrolysis.

Step-by-Step Protocol:

  • Start with a known quantity of protein (e.g., 50-100 µg) in a hydrolysis-safe tube.

  • Add 10 µL of the internal standard working solution.

  • Add 1 mL of 6N HCl containing 1% phenol.[5]

  • Evacuate the tube with nitrogen gas to remove oxygen, then seal it tightly.

  • Incubate in a dry heat block or oven at 110°C for 24 hours.[5]

  • Cool the sample to room temperature.

  • Dry the sample completely under vacuum (e.g., using a SpeedVac) to remove the HCl. This step is critical and may require several hours.

  • Reconstitute the dried hydrolysate in 200 µL of 0.1 N HCl or a solvent compatible with the subsequent analysis.

  • Proceed with steps 9-11 from Protocol A for final preparation before injection.

Instrumental Analysis: LC-MS/MS Parameters

Chromatographic separation is crucial for resolving DML from isobaric compounds, particularly other dimethylated amino acids that might share the same mass. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly recommended for retaining and separating polar compounds like DML.

Table 1: Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
System UPLC or High-Performance LC SystemProvides high resolution and reproducible retention times.
Column HILIC Column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)Excellent retention for polar analytes like amino acids.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for elution. Formic acid promotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for retention on HILIC. Formic acid promotes protonation.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible chromatography and reduces viscosity.
Injection Vol. 5 µLAdjustable based on sample concentration and instrument sensitivity.
Gradient 95% B to 50% B over 5 min, hold 1 min, return to 95% B and re-equilibrateA typical gradient to elute DML and clean the column.
Mass Spectrometry Detection

The analysis is performed on a tandem mass spectrometer, typically a triple quadrupole (QqQ), operated in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

Causality: DML contains two basic nitrogen atoms (the alpha-amino group and the side-chain dimethylamino group), which are readily protonated in the acidic mobile phase, making ESI in positive mode highly efficient.[8] In the mass spectrometer, the protonated molecule (the precursor ion) is selected, fragmented by collision with an inert gas, and a specific fragment ion (the product ion) is monitored. This precursor-to-product transition is highly specific to the analyte.

DML Fragmentation cluster_products Collision-Induced Dissociation (CID) parent Precursor Ion [M+H]+ m/z 175.14 prod1 Product Ion 1 m/z 84.08 parent->prod1 Transition 1 (Quantifier) prod2 Product Ion 2 m/z 56.05 parent->prod2 Transition 2 (Qualifier)

Caption: Conceptual diagram of DML fragmentation in MS/MS.

Table 2: Mass Spectrometry (MS/MS) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ionization Mode
This compound 175.1484.08 (Quantifier)5020ESI+
175.1456.05 (Qualifier)5025ESI+
DML-d6 (Internal Std.) 181.1890.12 (Quantifier)5020ESI+

Note: The exact m/z values are based on the monoisotopic mass of DML (C8H18N2O2), which is 174.1368 Da.[1][2] The precursor ion is [M+H]+. Collision energies are instrument-dependent and must be optimized empirically. The primary product ion at m/z 84.08 is a common and robust fragment for lysine and its derivatives.[1]

Data Analysis, Quantification, and System Validation

1. Calibration Curve: A calibration curve is constructed by analyzing a series of standards of known DML concentrations (e.g., 1 to 1000 ng/mL) prepared in a surrogate matrix (e.g., charcoal-stripped plasma or the initial mobile phase). The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression with a weighting factor of 1/x is typically applied.

2. Quantification: The concentration of DML in unknown samples is determined by calculating their analyte/IS peak area ratio and interpolating the concentration from the linear regression of the calibration curve.

3. Quality Control: The validity of each analytical run must be confirmed using Quality Control (QC) samples. These are samples with known concentrations of DML (low, medium, and high) that are prepared and analyzed alongside the unknown samples. The calculated concentrations of the QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound using LC-MS/MS. By following the detailed protocols for sample preparation and utilizing the optimized instrumental parameters, researchers can achieve the high degree of accuracy, precision, and sensitivity required for demanding applications in proteomics and metabolomics. The emphasis on causality and the integration of self-validating steps like internal standards and QC samples ensures the generation of trustworthy and reproducible data.

References

  • This compound | C8H18N2O2 | CID 193344. PubChem, National Center for Biotechnology Information. [Link]

  • Metabocard for N6,N6-dimethyllysine (HMDB0341183). Human Metabolome Database. [Link]

  • Dimethyl-Labeling-Based Quantification of the Lysine Acetylome and Proteome of Plants. SpringerLink. [Link]

  • Quantification of N 6 -formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. PubMed. [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. PMC, National Center for Biotechnology Information. [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]

  • Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. PubMed Central. [Link]

  • Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod). ACS Publications. [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA. National Institutes of Health (NIH). [Link]

  • Showing Compound N6,N6,N6-Trimethyl-L-lysine (FDB022556). FooDB. [Link]

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Using N(6),N(6)-Dimethyl-L-lysine as a standard in quantitative proteomics.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Stable Isotope Dimethyl Labeling for Robust Quantitative Proteomics

Abstract

This document provides a comprehensive guide to the principles and practices of stable isotope dimethyl labeling, a powerful and cost-effective chemical labeling strategy for quantitative proteomics. We delve into the underlying chemistry, provide detailed, field-proven protocols for duplex and triplex experiments, and offer expert insights into data acquisition and analysis. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a reliable and versatile method for relative protein quantification across a wide range of biological samples.

Introduction: The Need for Precise Protein Quantification

Understanding complex biological systems, identifying biomarkers, and elucidating drug mechanisms of action fundamentally rely on the accurate quantification of protein expression changes. While several methods exist, stable isotope dimethyl labeling has emerged as a cornerstone technique due to its unique combination of affordability, robustness, and broad applicability.[1][2] Unlike metabolic labeling methods such as SILAC, which are limited to cultured cells, dimethyl labeling is a chemical approach that can be applied to virtually any protein sample, including tissues and clinical specimens.[3]

The technique involves the covalent attachment of "light," "medium," or "heavy" isotopic dimethyl groups to the primary amines of peptides (the N-terminus and the ε-amino group of lysine residues). This process, known as reductive amination, is rapid, highly efficient, and introduces a predictable mass difference between differentially labeled peptides without significantly altering their chemical properties.[4] By comparing the signal intensities of these isotopically distinct peptides in a mass spectrometer, one can achieve precise relative quantification of proteins between samples.

The Scientific Principle: Reductive Amination Chemistry

The core of dimethyl labeling is the reductive amination reaction. This two-step process provides a stable and specific modification.

  • Schiff Base Formation: Peptides are incubated with an isotopic variant of formaldehyde (e.g., CH₂O or ¹³CD₂O). The formaldehyde reacts with primary amines to form an unstable intermediate known as a Schiff base.

  • Reductive Stabilization: A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is introduced. This agent rapidly reduces the Schiff base to a stable secondary (monomethyl) and then tertiary (dimethyl) amine.

The choice of isotopic reagents dictates the mass shift, enabling multiplexed analysis. The reaction is remarkably clean and fast, often reaching completion in under an hour with no detectable byproducts.[4]

Key Advantages of the Dimethyl Labeling Strategy:
  • Cost-Effectiveness: The reagents are significantly less expensive than other commercial labeling kits like iTRAQ or TMT.[1]

  • Versatility: Applicable to any protein sample that can be digested into peptides.[3]

  • High Reaction Efficiency: The labeling reaction is fast and proceeds to completion, minimizing quantification bias from partially labeled peptides.[4]

  • Improved MS/MS Quality: The permanent positive charge on the dimethylated amines can enhance the intensity of b- and y-type fragment ions during MS/MS analysis, potentially improving peptide identification.[4]

Experimental Workflow Overview

A successful quantitative proteomics experiment using dimethyl labeling follows a structured, multi-stage workflow. Each stage contains critical control points to ensure data quality and reproducibility.

G Figure 1: Overall Workflow for Dimethyl Labeling Proteomics cluster_prep Sample Preparation cluster_label Quantitative Labeling cluster_process Processing & Analysis cluster_data Data Interpretation p1 Protein Extraction (e.g., from cells, tissue) p2 Reduction & Alkylation p1->p2 p3 Proteolytic Digestion (e.g., Trypsin) p2->p3 p4 Peptide Desalting (e.g., C18 StageTip) p3->p4 l1 Sample 1: Light Labeling l2 Sample 2: Heavy Labeling l3 Sample 3 (Optional): Medium Labeling m1 Quench Reaction l1->m1 l2->m1 l3->m1 m2 Combine Labeled Samples m1->m2 m3 Final Desalting m2->m3 m4 LC-MS/MS Analysis m3->m4 d1 Database Search & Peptide Identification m4->d1 d2 Quantification (MS1 Intensity) d1->d2 d3 Statistical Analysis d2->d3

Caption: Overall Workflow for Dimethyl Labeling Proteomics

Detailed Protocols

These protocols are optimized for robust performance. Always use high-purity solvents and reagents.

Reagent Preparation
  • Labeling Buffer: 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5.

  • Reducing Agent: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 1 M NaOH. Prepare fresh. Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Light Labeling Reagent: 4% (v/v) CH₂O (Formaldehyde) in H₂O.

  • Heavy Labeling Reagent: 4% (v/v) ¹³CD₂O (Heavy Formaldehyde) in H₂O.

  • Quenching Buffer: 1% (v/v) Ammonia solution.

  • Acidification Solution: 5% (v/v) Formic Acid (FA) in H₂O.

Table 1: Isotopic Reagents and Resulting Mass Shifts
Label TypeFormaldehydeReducing AgentMass Shift per Dimethyl Group (Da)
Light CH₂ONaBH₃CN+28.0313
Medium CD₂ONaBH₃CN+32.0564
Heavy ¹³CD₂ONaBH₃CN+34.0631
Heavy (Alternative) ¹³CH₂ONaBD₃CN+36.0757

Note: The mass shift is applied to each lysine residue and the peptide N-terminus.

Protocol: In-Solution Duplex Dimethyl Labeling

This protocol assumes you are starting with 50 µg of digested and desalted peptides for each of two conditions (Control and Treated).

  • Peptide Reconstitution: Reconstitute each dried peptide sample in 100 µL of Labeling Buffer. Ensure the pH is ~8.5. Adjust with 5% triethylamine if necessary.

  • Reagent Addition:

    • To the Control Sample (Light): Add 8 µL of the Light Labeling Reagent. Vortex briefly.

    • To the Treated Sample (Heavy): Add 8 µL of the Heavy Labeling Reagent. Vortex briefly.

  • Initiate Reduction: Add 8 µL of the freshly prepared Reducing Agent to each tube. Vortex immediately.

  • Incubation: Incubate both samples at room temperature for 60 minutes. A brief centrifugation may be needed to collect droplets.

  • Quality Control Check (Optional but Recommended):

    • Take a 1 µL aliquot from each reaction.

    • Desalt using a C18 ZipTip.

    • Analyze via MALDI-TOF or a rapid LC-MS run.

    • Rationale: This step validates labeling efficiency. You should observe a complete shift of the peptide masses to their labeled state. The absence of unlabeled peptides confirms the reaction has gone to completion, preventing ratio distortion.

  • Quench the Reaction: Add 16 µL of Quenching Buffer to each tube to consume excess formaldehyde. Incubate for 15 minutes at room temperature.

  • Combine Samples: Mix the entire volume of the light-labeled sample with the heavy-labeled sample in a single new microfuge tube.

  • Acidification: Add 10 µL of Acidification Solution to lower the pH to <3. This prepares the sample for C18 cleanup.

  • Final Desalting: Desalt the combined peptide mixture using a C18 StageTip or equivalent solid-phase extraction method to remove reaction byproducts and salts.

  • Sample Preparation for LC-MS/MS: Elute the peptides, dry them in a vacuum centrifuge, and reconstitute in the appropriate LC-MS loading buffer (e.g., 0.1% FA in H₂O).

Mass Spectrometry and Data Analysis

Accurate data acquisition and processing are critical for reliable quantification.

LC-MS/MS Acquisition
  • MS1 Scans (Quantification): Use a high-resolution mass analyzer (e.g., Orbitrap) with a resolution of at least 60,000 to resolve the isotopic pairs. The mass difference between light and heavy labeled peptides is ~4-8 Da per modification site, which is easily resolved.[4]

  • MS2 Scans (Identification): Use a data-dependent acquisition (DDA) mode. Fragment the most intense precursor ions from the MS1 scan to generate MS/MS spectra for peptide identification.

Data Analysis Workflow

G Figure 2: Data Analysis Workflow raw Raw MS Data (.raw) search Database Search Engine (e.g., MaxQuant, Proteome Discoverer) raw->search id Peptide/Protein Identification search->id params Set Search Parameters: - Variable Mods: Dimethyl (K, N-term) - Enzyme: Trypsin/P - Fixed Mods: Carbamidomethyl (C) params->search db Protein Sequence Database (e.g., Swiss-Prot) db->search quant Quantification: Extract MS1 Peak Areas for Isotopic Pairs id->quant report Generate Ratio Report (e.g., Heavy/Light Ratios) quant->report stats Statistical Analysis: Normalization, t-tests, Volcano Plots report->stats

Caption: Data Analysis Workflow

Crucial Database Search Parameters:
  • Enzyme: Specify Trypsin/P, allowing cleavage C-terminal to Arginine (R) and Lysine (K).

  • Missed Cleavages: It is critical to account for potential missed cleavages at dimethylated lysine sites.[5] While trypsin can cleave after dimethyllysine, its efficiency is sequence-dependent. Allowing for 1-2 missed cleavages is standard.

  • Variable Modifications:

    • Oxidation (M)

    • Dimethyl (K) with the appropriate mass shift (e.g., +28.0313 Da for light)

    • Dimethyl (N-term) with the appropriate mass shift

  • Labeling Mode: In software like MaxQuant, select "Dimethyl" as the quantification mode and specify the light and heavy labels. The software will then automatically search for isotopic pairs and calculate the heavy/light (H/L) ratios based on the extracted ion chromatograms from the MS1 scans.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Incorrect pH of Labeling Buffer.1. Ensure pH is 8.5 before adding reagents.
2. Degraded labeling or reducing agents.2. Prepare fresh reagents, especially the reducing agent.
3. Presence of primary amine contaminants (e.g., Tris buffer).3. Ensure samples are in a non-reactive buffer like TEAB or HEPES.
Inaccurate H/L Ratios 1. Unequal starting peptide amounts.1. Perform accurate protein quantification (e.g., BCA assay) before digestion.
2. Incomplete labeling in one channel.2. Verify complete labeling with the QC check (Protocol 4.2, Step 5).
3. Sample loss during cleanup steps.3. Combine samples before the final desalting step to ensure equal handling.
Poor Peptide Identification 1. Sample complexity is too high.1. Consider offline peptide fractionation (e.g., high-pH reverse phase) before LC-MS.
2. Incorrect MS/MS fragmentation settings.2. Optimize collision energy (HCD or CID) for your instrument.
3. Database search parameters are too restrictive.3. Ensure missed cleavages and variable dimethyl modifications are correctly specified.

Conclusion

Stable isotope dimethyl labeling is a robust, economical, and highly effective method for quantitative proteomics. Its simple chemistry and applicability to a wide array of sample types make it an invaluable tool for both discovery-driven and targeted research. By following the detailed protocols and understanding the principles outlined in this guide, researchers can generate high-quality, reproducible quantitative data to advance their scientific investigations.

References

  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link]

  • Hsu, J. L., & Chen, S. H. (2016). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical transactions. Series A, Mathematical, physical, and engineering sciences, 374(2079), 20150364. [Link]

  • National Center for Biotechnology Information (2016). Stable isotope dimethyl labelling for quantitative proteomics and beyond. PubMed. Retrieved from [Link]

  • Uebbing, J., & Finkemeier, I. (2017). Dimethyl-Labeling-Based Quantification of the Lysine Acetylome and Proteome of Plants. Methods in molecular biology (Clifton, N.J.), 1661, 57–71. [Link]

  • Don-Macaulay, G., Shishkova, E., Hebert, A. S., Westphall, M. S., & Coon, J. J. (2022). Duplexing metabolic deuterated water-labeled samples using dimethyl labeling to estimate protein turnover rates. Communications biology, 5(1), 1312. [Link]

  • Luo, Y. H., Wu, C. C., & Chen, S. H. (2017). Tryptic Peptides Bearing C-Terminal Dimethyllysine Need to Be Considered during the Analysis of Lysine Dimethylation in Proteomic Study. Journal of proteome research, 16(9), 3436–3444. [Link]

Sources

Application Notes and Protocols for In Vitro Lysine Demethylase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Dance of Lysine Methylation

Post-translational modifications (PTMs) of proteins are a fundamental mechanism for regulating cellular processes. Among these, the methylation of lysine residues on histone and non-histone proteins has emerged as a critical regulator of gene expression, DNA damage response, and cell cycle progression.[1] This modification is not a static mark but is dynamically regulated by two opposing classes of enzymes: protein lysine methyltransferases (KMTs), the "writers" that add methyl groups, and protein lysine demethylases (KDMs), the "erasers" that remove them.[2][3][4]

N(6),N(6)-Dimethyl-L-lysine represents a state of lysine modification that is a hallmark of repressed euchromatic regions when present on histone H3 at lysine 9 (H3K9me2).[5] The enzymes that remove this specific mark are of significant interest in drug discovery, particularly in oncology and inflammatory diseases.[5][6] This technical guide provides an in-depth overview of the principles and methodologies for assaying the activity of lysine demethylases in vitro, with a focus on substrates containing dimethylated lysine.

The "Erasers": A Closer Look at Lysine Demethylases (KDMs)

There are two primary families of KDMs, distinguished by their catalytic mechanisms and substrate specificities.[1][7]

  • Lysine-Specific Demethylase (LSD) Family: These enzymes, such as LSD1 (also known as KDM1A), are flavin adenine dinucleotide (FAD)-dependent amine oxidases.[8] They catalyze the removal of mono- and di-methyl groups from lysine residues, primarily on histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[8][9] The demethylation reaction by LSDs produces hydrogen peroxide (H₂O₂) as a byproduct.[9]

  • Jumonji C (JmjC) Domain-Containing Family: This is a larger family of demethylases that are Fe(II) and α-ketoglutarate-dependent dioxygenases.[1][7] JmjC demethylases can remove mono-, di-, and tri-methyl groups from various lysine residues on histones and other proteins.[1] The reaction mechanism involves hydroxylation of the methyl group, leading to the release of formaldehyde.[1]

The choice of assay system is critically dependent on the specific KDM being investigated and its corresponding substrate and cofactor requirements.

Visualizing the Regulatory Cycle of Lysine Methylation

Lysine Methylation Cycle cluster_1 Enzymatic Regulation Unmethylated_Lysine Unmethylated Lysine (e.g., on Histone H3) Monomethylated_Lysine Monomethylated Lysine (Kme1) Unmethylated_Lysine->Monomethylated_Lysine + SAM - SAH Monomethylated_Lysine->Unmethylated_Lysine Demethylation Dimethylated_Lysine This compound (Kme2) Monomethylated_Lysine->Dimethylated_Lysine + SAM - SAH Dimethylated_Lysine->Monomethylated_Lysine Demethylation Trimethylated_Lysine Trimethylated Lysine (Kme3) Dimethylated_Lysine->Trimethylated_Lysine + SAM - SAH Trimethylated_Lysine->Dimethylated_Lysine Demethylation KMTs Lysine Methyltransferases (KMTs - 'Writers') KMTs->Monomethylated_Lysine KMTs->Dimethylated_Lysine KMTs->Trimethylated_Lysine KDMs Lysine Demethylases (KDMs - 'Erasers') KDMs->Unmethylated_Lysine

Caption: The dynamic cycle of lysine methylation and demethylation.

Principles of In Vitro Demethylase Assays

The core principle of an in vitro KDM assay is to combine a purified, active demethylase enzyme with a specific methylated substrate and necessary cofactors. The enzymatic activity is then quantified by measuring the decrease in the methylated substrate, the appearance of the demethylated product, or the generation of a reaction byproduct.[1]

Key Components of a KDM Assay:
  • Enzyme: Purified, recombinant KDM (e.g., LSD1, JMJD2, JMJD3).[10][11]

  • Substrate: Typically a synthetic peptide derived from a histone tail (e.g., H3K9me2 peptide) that is often biotinylated or otherwise tagged for detection.

  • Cofactors: FAD for the LSD family; Fe(II) and α-ketoglutarate for the JmjC family.[1][7]

  • Detection System: A method to quantify the reaction, which can be antibody-based, fluorescence-based, or mass spectrometry-based.[1][9]

Comparison of Common KDM Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Antibody-Based (ELISA-like) Immobilized methylated substrate is demethylated. A specific antibody detects the newly formed demethylated epitope. Signal is generated colorimetrically or fluorometrically.[12][13]High specificity, directly measures product formation, suitable for HTS.[14]Discontinuous (end-point), potential for antibody cross-reactivity, requires washing steps.
Homogeneous Fluorescence (Byproduct Detection) Measures the accumulation of H₂O₂ (from LSDs) or formaldehyde (from JmjCs) using a fluorescent probe (e.g., Amplex Red).[9][15]Homogeneous (no-wash), continuous (kinetic reads possible), suitable for HTS.[9]Indirect detection, susceptible to interference from redox-active compounds.[9]
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a donor-labeled antibody recognizing a constant part of the substrate and an acceptor-labeled antibody recognizing the demethylated product.[16]Homogeneous, highly sensitive, ratiometric detection minimizes some forms of interference.Requires specialized plate readers, can be expensive to develop.
Mass Spectrometry Directly measures the mass change in the substrate peptide as it becomes demethylated.[1]Gold standard for specificity, provides absolute quantification, label-free.Low throughput, requires specialized equipment and expertise.

Experimental Protocols

Protocol 1: General Antibody-Based Colorimetric Assay for a JmjC Demethylase

This protocol is a generalized method adapted from commercially available kits for measuring the activity of a JmjC-family KDM, such as a JMJD2 enzyme, using a dimethylated histone peptide substrate.[12][17]

A. Reagent Preparation

  • Assay Buffer: Prepare a buffer suitable for JmjC enzymes (e.g., 50 mM HEPES, pH 7.5).

  • Cofactor Solution: Freshly prepare a solution containing Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂ at a final concentration of ~50-100 µM), α-ketoglutarate (final concentration ~1 mM), and L-ascorbic acid (final concentration ~2 mM) in the Assay Buffer. The ascorbate helps to keep the iron in its reduced Fe(II) state.[18]

  • Enzyme Solution: Thaw the purified KDM enzyme on ice and dilute to the desired concentration (e.g., 20-500 ng per reaction) in Assay Buffer.[10][11] Keep on ice.

  • Wash Buffer: Typically a buffered saline solution with a non-ionic detergent (e.g., 1x PBS with 0.05% Tween-20).

  • Antibody Solutions: Dilute the primary antibody (specific for the demethylated product, e.g., anti-H3K9me1) and the secondary HRP-conjugated antibody in a suitable blocking buffer as per the manufacturer's recommendations.

B. Assay Procedure

Workflow for an Antibody-Based Demethylase Assay

Demethylase Assay Workflow cluster_workflow Step-by-Step Protocol start Start: Plate pre-coated with dimethylated histone peptide substrate add_enzyme Add KDM enzyme and cofactors to wells start->add_enzyme incubate_reaction Incubate at 37°C (e.g., 60-90 minutes) to allow demethylation add_enzyme->incubate_reaction wash1 Wash wells to remove enzyme and cofactors incubate_reaction->wash1 add_primary_ab Add primary antibody specific for the demethylated product wash1->add_primary_ab incubate_primary Incubate at RT (e.g., 60 minutes) add_primary_ab->incubate_primary wash2 Wash wells to remove unbound primary antibody incubate_primary->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab incubate_secondary Incubate at RT (e.g., 30 minutes) add_secondary_ab->incubate_secondary wash3 Wash wells to remove unbound secondary antibody incubate_secondary->wash3 add_substrate Add HRP substrate (e.g., TMB) wash3->add_substrate develop_signal Incubate in the dark to develop color add_substrate->develop_signal read_plate Read absorbance at 450 nm in a microplate reader develop_signal->read_plate

Caption: A typical workflow for an ELISA-like KDM activity assay.

  • Enzyme Reaction:

    • To wells of a microplate pre-coated with a dimethylated lysine histone peptide (e.g., biotinylated H3K9me2 bound to a streptavidin-coated plate), add 50 µL of the prepared Cofactor Solution.

    • Add test compounds (inhibitors) or vehicle control at this stage.

    • Initiate the reaction by adding 50 µL of the diluted KDM enzyme solution to each well. For a "no enzyme" control, add 50 µL of Assay Buffer.

    • Cover the plate and incubate at 37°C for 60-120 minutes. The optimal time should be determined empirically.

  • Detection:

    • Wash the wells three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 60 minutes at room temperature with gentle agitation.

    • Wash the wells three times with 200 µL of Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

    • Wash the wells five times with 200 µL of Wash Buffer.

    • Add 100 µL of a colorimetric HRP substrate (e.g., TMB).

    • Incubate at room temperature in the dark for 5-30 minutes, or until sufficient color has developed.

    • Stop the reaction by adding 50-100 µL of stop solution (e.g., 1M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of demethylated product formed.[12]

C. Data Analysis

  • Subtract the absorbance of the "no enzyme" control from all other readings.

  • The net absorbance is proportional to the KDM activity.

  • For inhibitor studies, calculate the percent inhibition relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Homogeneous Fluorescence Assay for LSD1 Activity

This protocol outlines a method for measuring the activity of LSD1 by detecting the H₂O₂ byproduct using a fluorogenic probe.[9][15]

  • Assay Mix Preparation: Prepare a master mix in a suitable buffer (e.g., 50 mM Tris, pH 7.5) containing the H3K4me2 peptide substrate, a fluorescent probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, also known as Amplex Red), and horseradish peroxidase (HRP).[9]

  • Reaction Initiation: In a 96- or 384-well black plate, add the test inhibitor or vehicle. Add the purified LSD1 enzyme, and then initiate the reaction by adding the Assay Mix.

  • Signal Detection: Immediately place the plate in a fluorescence microplate reader capable of excitation at ~530 nm and emission detection at ~590 nm.[15]

  • Kinetic Measurement: Read the fluorescence signal every 1-2 minutes for 30-60 minutes. The rate of increase in fluorescence is proportional to the LSD1 activity.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Calculate percent inhibition for test compounds relative to the vehicle control rate.

Quantitative Data and Considerations

ParameterTypical RangeRationale
Enzyme Concentration 10 - 500 ng/wellShould be in the linear range of the assay; determined by enzyme titration.[10][11]
Peptide Substrate Concentration 50 nM - 5 µMIdeally at or near the Kₘ for the enzyme to ensure sensitivity to inhibitors.
Cofactor (α-KG, Fe(II)) Concentration 0.1 - 1 mM (α-KG), 10 - 100 µM (Fe(II))Should be saturating to ensure the reaction is not cofactor-limited.[18]
Incubation Temperature 25 - 37°CTypically near physiological temperature; must be consistent across experiments.
Incubation Time 30 - 120 minutesLong enough to generate a robust signal but short enough to remain in the initial velocity phase of the reaction.

Trustworthiness and Self-Validation

To ensure the integrity of the data generated from these assays, a robust set of controls is mandatory.

  • Negative Controls:

    • No Enzyme Control: Establishes the background signal from the substrate and detection reagents.

    • No Substrate Control: Confirms that the signal is dependent on the presence of the substrate.

  • Positive Controls:

    • Known Inhibitor: A well-characterized inhibitor of the target KDM should be run to validate the assay's ability to detect inhibition.

    • Demethylated Standard: A standard curve using the demethylated peptide product can be used to quantify the specific activity of the enzyme.[13]

  • Assay Validation: For inhibitor screening, it is crucial to perform counter-screens to identify compounds that interfere with the detection system itself (e.g., HRP inhibitors, fluorescent compounds).[9]

By incorporating these controls and understanding the mechanistic basis of each protocol step, researchers can generate reliable and reproducible data on the activity of lysine demethylases, paving the way for new therapeutic discoveries.

References

  • LSD1 histone demethylaseassay protocol. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Epigenase™ JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek (2022-04-22). Available at: [Link]

  • Epigenase JMJD2 Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. Available at: [Link]

  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek (2022-04-20). Available at: [Link]

  • Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. Available at: [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. Available at: [Link]

  • Lysine Demethylase JMJD1B (KDM3B). CORE (2017-05-23). Available at: [Link]

  • A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay. ResearchGate (2025-11-13). Available at: [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. PubMed Central (PMC) - NIH. Available at: [Link]

  • SENSITIVE JMJC DEMETHYLASE ACTIVITY ASSAY. EpigenTek. Available at: [Link]

  • Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. NIH. Available at: [Link]

  • The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations. PubMed Central (PMC) - NIH. Available at: [Link]

  • In vitro histone demethylase assay. PubMed (2010-10-01). Available at: [Link]

  • Functional Characterization of the Lysine-Specific Histone Demethylases Family in Soybean. MDPI. Available at: [Link]

  • In Vitro Histone Demethylase Assays. Springer Nature Experiments. Available at: [Link]

  • Lysine methyltransferase inhibitors: where we are now. PubMed Central (PMC). Available at: [Link]

  • Selective Inhibitors of Protein Methyltransferases. PubMed Central (PMC). Available at: [Link]

  • Inhibitors of Protein Methyltransferases and Demethylases. Chemical Reviews. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8. Journal of Medicinal Chemistry - ACS Publications (2014-07-17). Available at: [Link]

  • Synthesis of lysine methyltransferase inhibitors. PubMed Central (PMC) - NIH. Available at: [Link]

  • Global lysine methylome profiling using systematically characterized affinity reagents. PubMed Central (PMC) (2023-01-07). Available at: [Link]

  • Lysine methylation regulators moonlighting outside the epigenome. PubMed Central (PMC). Available at: [Link]

  • Quantitative Analysis of Nonhistone Lysine Methylation Sites and Lysine Demethylases in Breast Cancer Cell Lines. PubMed Central (PMC) - NIH. Available at: [Link]

Sources

Application Notes and Protocols: The Role of N(6),N(6)-Dimethyl-L-lysine in Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The study of epigenetics has unveiled a complex layer of gene regulation orchestrated by post-translational modifications (PTMs) of histone proteins. Among these, the methylation of lysine residues is a critical signaling node, with the dimethylated state, N(6),N(6)-Dimethyl-L-lysine (DML), serving as a key regulatory mark. The dynamic installation and removal of this mark by lysine methyltransferases (KMTs) and lysine demethylases (KDMs) control chromatin structure and function. Dysregulation of these enzymes is a known driver in numerous pathologies, including cancer, making them high-value targets for therapeutic intervention.[1][2][3]

This document moves beyond a simple recitation of facts. It is designed as a practical guide to empower researchers to leverage DML as a powerful tool for dissecting the kinetic mechanisms of these crucial enzymes. We will explore the causality behind experimental design, providing not just protocols, but the strategic thinking required to generate robust, interpretable data. By understanding how to use DML as a substrate, a competitive probe, and a specificity determinant, you will be better equipped to characterize novel enzymes, screen for potent inhibitors, and ultimately, advance the frontier of epigenetic drug discovery.

Part 1: The Foundational Role of Dimethyl-L-lysine in Kinetic Assays

This compound, particularly when incorporated into a peptide sequence mimicking a histone tail (e.g., H3K4me2 or H3K9me2), is central to the kinetic analysis of two major classes of epigenetic enzymes.

A Substrate for "Eraser" Enzymes: Lysine Demethylases (KDMs)

The most prominent application of DML-containing molecules is as a substrate for KDMs. These enzymes remove methyl groups, and their activity can be precisely quantified by monitoring the reaction products.

  • Flavin-Dependent Amine Oxidases (KDM1/LSD family): This family, including the well-studied LSD1 (KDM1A), specifically catalyzes the oxidative demethylation of mono- and dimethylated lysines.[4][5] They cannot act on trimethylated lysines, making DML a terminal substrate for their demethylating activity towards a more lowly methylated state. The reaction mechanism involves the oxidative cleavage of the α-C-H bond of the methyl-lysine, producing an imine intermediate and transferring a hydride to the FAD cofactor.[5] This intermediate is then hydrolyzed to yield the monomethylated or unmethylated lysine and formaldehyde, a key byproduct for detection.

  • JmjC Domain-Containing Demethylases (KDM2-7 families): This larger family of Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases can demethylate mono-, di-, and trimethylated lysines.[2][6] For these enzymes, DML-peptides are crucial for determining substrate specificity and kinetic parameters, allowing for direct comparison with their activity on other methylation states.

A Substrate for "Writer" Enzymes: Lysine Methyltransferases (KMTs)

While KMTs are primarily studied by their action on unmethylated or monomethylated lysines, certain KMTs can utilize a dimethylated lysine as a substrate to produce a trimethylated product. For example, the enzyme [histone H3]-N(6),N(6)-dimethyl-lysine(9) N-methyltransferase specifically adds a third methyl group to H3K9me2.[7] Using a DML-peptide allows for the specific kinetic characterization of this "writer" enzyme's final methylation step.

A Probe for Mechanistic Studies: Competitive Inhibition

Molecules containing DML can also serve as powerful tools for probing enzyme-substrate recognition and inhibition mechanisms.

  • Substrate Analogs as Inhibitors: A DML-containing peptide that is a poor substrate or binds to an allosteric site can act as a competitive or non-competitive inhibitor.

  • Product Inhibition: The product of a demethylation reaction (e.g., a monomethylated peptide) can re-bind the enzyme's active site, leading to product inhibition.

  • Probing Specificity: Full-length histone H3, even when unmodified, has been shown to be a tight-binding, competitive inhibitor of LSD1 activity on a dimethylated peptide substrate.[4][8][9] This highlights that regions outside the immediate modification site contribute significantly to substrate recognition and binding, an insight gained by using a DML-peptide as the reporter substrate.

Part 2: Application Note: Kinetic Characterization of LSD1 using a Dimethylated H3K4 Peptide

This application note details a robust, continuous, fluorescence-based assay to determine the Michaelis-Menten kinetic parameters (Kₘ and kcat) for a lysine demethylase, using LSD1 and a dimethylated H3K4 peptide as a model system.

Principle: The LSD1-catalyzed demethylation of this compound produces formaldehyde. This assay couples formaldehyde production to a series of enzymatic reactions culminating in the generation of a highly fluorescent product, resorufin. The rate of resorufin formation, measured by fluorescence intensity over time, is directly proportional to the rate of demethylation.

G cluster_0 LSD1 Catalysis cluster_1 Coupled Detection System cluster_2 Data Acquisition H3K4me2 H3K4me2 Peptide (Substrate) LSD1 LSD1 Enzyme H3K4me2->LSD1 1. Binding H3K4me1 H3K4me1 Peptide (Product) LSD1->H3K4me1 2. Demethylation HCHO Formaldehyde (Byproduct) LSD1->HCHO HRP Horseradish Peroxidase (HRP) HCHO->HRP 3. Reacts with H₂O₂ Resorufin Resorufin (Fluorescent Product) HRP->Resorufin 4. Oxidation AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP H2O2 H₂O₂ Fluorometer Fluorescence Plate Reader (Ex/Em = 560/590 nm) Resorufin->Fluorometer 5. Detection Kinetics Rate vs. [Substrate] Fluorometer->Kinetics MM_Plot Michaelis-Menten Plot Kinetics->MM_Plot G cluster_0 Primary Screen cluster_1 Dose-Response (IC₅₀) cluster_2 Mechanism of Inhibition (MOI) Start Compound Library (e.g., 10 µM final conc.) Assay Run Kinetic Assay (Fixed [Substrate] at Kₘ) Start->Assay Analysis Calculate % Inhibition Assay->Analysis Hit Identify Hits (e.g., >50% Inhibition) Analysis->Hit Dilution Serial Dilution of Hit Compounds Hit->Dilution Assay2 Run Kinetic Assay (Varying [Inhibitor]) Dilution->Assay2 Plot Plot % Inhibition vs. log[Inhibitor] Assay2->Plot IC50 Calculate IC₅₀ Plot->IC50 Matrix Kinetic Assay Matrix (Vary [Substrate] & [Inhibitor]) IC50->Matrix LB_Plot Lineweaver-Burk Plot Analysis Matrix->LB_Plot MOI Determine MOI (Competitive, etc.) LB_Plot->MOI

Sources

Troubleshooting & Optimization

Technical Support Center: Analysis of N(6),N(6)-Dimethyl-L-lysine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of N(6),N(6)-Dimethyl-L-lysine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to help you overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound in a question-and-answer format.

Issue 1: Poor or No Signal for this compound

Q: I am not seeing a signal, or the signal for my this compound standard/sample is very weak. What are the possible causes and how can I troubleshoot this?

A: A weak or absent signal can stem from several factors, from sample preparation to instrument settings. Let's break down the potential causes and solutions.

Probable Causes and Solutions:

  • Suboptimal Ionization Conditions: this compound is a polar and basic molecule, making it well-suited for positive mode electrospray ionization (ESI). Ensure your mass spectrometer is operating in positive ion mode. The efficiency of ionization can be significantly impacted by the mobile phase composition. The presence of a proton source, such as 0.1% formic acid in the mobile phase, is crucial for efficient protonation and formation of the [M+H]+ ion.[1]

  • Incorrect Mass Spectrometer Parameters: The settings on your mass spectrometer must be optimized for this compound.

    • Precursor Ion: The protonated molecule [M+H]+ for this compound has a monoisotopic mass of approximately 175.1447 m/z.[2][3] Verify that you have the correct precursor ion selected in your method.

    • Product Ions and Collision Energy: For tandem mass spectrometry (MS/MS), you need to monitor the correct product ions. The collision-induced dissociation (CID) of this compound typically yields major product ions at m/z 84.1 and m/z 130.1 .[4][5] The m/z 84 ion is a common fragment for lysine-containing molecules. The optimal collision energy to generate these fragments should be empirically determined for your specific instrument, but a starting point of 15-25 eV is reasonable.[4]

  • Chromatographic Issues: If the analyte is not reaching the mass spectrometer in a sufficiently concentrated band, the signal will be weak.

    • Poor Retention: this compound is polar and may have limited retention on traditional C18 reversed-phase columns, eluting close to the void volume where ion suppression is often most severe. Consider using a column with a more polar stationary phase or employing Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention of polar compounds.[6][7][8]

    • Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your initial mobile phase can lead to peak distortion and poor retention. Whenever possible, dissolve your sample in the initial mobile phase.[9]

  • Sample Preparation Problems:

    • Inefficient Extraction: If analyzing biological samples, your extraction method may not be efficiently recovering the analyte. Evaluate your extraction procedure for recovery.

    • Analyte Degradation: While generally stable, ensure that your sample handling and storage conditions are not leading to degradation of this compound.

Issue 2: Difficulty in Separating this compound from Other Lysine Methylation States

Q: I am struggling to chromatographically resolve this compound from mono- and trimethylated lysine. What chromatographic strategies can I employ?

A: The separation of different lysine methylation states is a common challenge due to their similar structures and physicochemical properties.[10] Here are some strategies to improve your separation:

Chromatographic Solutions:

  • Reversed-Phase Chromatography (RPC) Optimization:

    • Column Choice: While standard C18 columns can be used, columns with alternative reversed-phase chemistries that offer different selectivities may provide better resolution.

    • Mobile Phase Modifiers: The choice of ion-pairing agent can influence the retention and selectivity of these basic compounds. However, be aware that some ion-pairing reagents can cause ion suppression in the mass spectrometer.

    • Gradient Optimization: A shallow gradient with a slow ramp rate can often improve the resolution of closely eluting compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RPC for separating highly polar compounds.[6][7][8] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent. This allows for the retention of polar analytes that are poorly retained in RPC. The elution order in HILIC is generally opposite to that of RPC, with more polar compounds being more strongly retained.

  • Derivatization: Chemical derivatization can be used to alter the properties of the analytes to improve their chromatographic separation. For example, derivatizing the primary amine of the lysine backbone can change the overall hydrophobicity of the different methylated forms, potentially leading to better separation. However, this adds an extra step to your workflow and needs to be carefully validated for reaction efficiency and potential side products.

Issue 3: Inaccurate and Irreproducible Quantification

Q: My quantitative results for this compound are inconsistent and show high variability. What are the likely causes and how can I improve my quantitative accuracy?

A: Inaccurate and irreproducible quantification is often a result of matrix effects, issues with sample preparation, or improper calibration.

Addressing Quantitative Inaccuracy:

  • Matrix Effects: This is a major culprit in quantitative LC-MS analysis. Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[9][11][12][13]

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[9] A SIL-IS for this compound (e.g., d3- or d6-labeled) will co-elute and experience the same matrix effects as the analyte, allowing for reliable normalization of the signal.

    • Improved Sample Cleanup: More extensive sample preparation to remove interfering matrix components can significantly reduce matrix effects. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

    • Chromatographic Separation: Improving the chromatographic separation of your analyte from the bulk of the matrix components can also mitigate matrix effects.

  • Incomplete Trypsin Digestion: When analyzing this compound in the context of a protein digest, it's important to be aware that trypsin, the most commonly used protease, cleaves inefficiently at dimethylated lysine residues.[14][15] This can lead to an underestimation of the amount of dimethylated lysine if you are quantifying based on the abundance of a specific peptide.

    • Consider Alternative Proteases: Enzymes like Lys-C, which is more tolerant of dimethylation, can be used in conjunction with or as an alternative to trypsin.[16]

    • Monitor Multiple Peptides: If possible, quantify using multiple peptides containing the dimethylated lysine residue to ensure consistency.

  • Calibration Curve Issues:

    • Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is as similar as possible to your samples to account for matrix effects.

    • Appropriate Concentration Range: Ensure your calibration curve covers the expected concentration range of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic product ions of this compound in positive ion ESI-MS/MS?

A1: In positive ion mode, the protonated precursor ion [M+H]+ of this compound is at m/z 175.14. Upon collision-induced dissociation (CID), the most common and characteristic product ions are at m/z 84.1 and m/z 130.1 .[4][5] The m/z 84.1 ion is a common immonium ion for lysine. The m/z 130.1 fragment corresponds to the loss of the dimethylamino group.

Q2: Can I distinguish this compound from its isobaric counterpart, N-acetyl-L-lysine, by mass spectrometry?

A2: Yes, but it requires a high-resolution mass spectrometer. This compound and N-acetyl-L-lysine are very close in mass, with a mass difference of only about 0.036 Da.[17][18] A high-resolution instrument, such as an Orbitrap or a TOF, can resolve these two species based on their accurate mass. Additionally, their fragmentation patterns are distinct. While dimethyllysine produces a characteristic fragment at m/z 130, acetyllysine will show a neutral loss of the acetyl group.

Q3: What are common adducts I should be aware of when analyzing this compound?

A3: In electrospray ionization, it is common to observe adducts with sodium ([M+Na]+) and potassium ([M+K]+).[19][20][21] These adducts will appear at m/z values higher than the protonated molecule. The formation of these adducts can be minimized by using high-purity solvents and additives, and by ensuring that glassware is thoroughly cleaned. The addition of a small amount of an acid like formic acid to the mobile phase can also help to promote the formation of the desired [M+H]+ ion.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not always necessary but can be beneficial in certain situations.[22][23][24] If you are experiencing poor retention in reversed-phase chromatography, derivatizing the primary amine of the lysine backbone with a hydrophobic tag can improve retention and chromatographic peak shape. Derivatization can also be used to improve ionization efficiency. However, it is an additional sample preparation step that requires careful optimization and validation.

Experimental Protocol: A General LC-MS/MS Method

This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound. Optimization will be required for your specific instrument and application.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d6-N(6),N(6)-Dimethyl-L-lysine in methanol).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention and separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-10 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound175.184.120
This compound175.1130.115
d6-N(6),N(6)-Dimethyl-L-lysine (IS)181.190.120

Visualizations

Fragmentation Pathway of this compound

fragmentation precursor This compound [M+H]+ = 175.1 m/z fragment1 Immonium Ion 84.1 m/z precursor->fragment1 CID fragment2 Loss of Dimethylamine 130.1 m/z precursor->fragment2 CID

Caption: Collision-Induced Dissociation (CID) of this compound.

Troubleshooting Workflow for Poor Signal

troubleshooting decision decision solution solution start Poor or No Signal check_ms Check MS Settings (Positive Mode, Precursor/Product Ions) start->check_ms ms_ok Settings Correct? check_ms->ms_ok fix_ms Correct MS Settings ms_ok->fix_ms No check_lc Evaluate Chromatography (Retention, Peak Shape) ms_ok->check_lc Yes fix_ms->check_ms lc_ok Good Chromatography? check_lc->lc_ok optimize_lc Optimize LC Method (e.g., use HILIC, adjust gradient) lc_ok->optimize_lc No check_sample Investigate Sample Prep (Recovery, Stability) lc_ok->check_sample Yes optimize_lc->check_lc sample_ok Sample Prep OK? check_sample->sample_ok improve_sample_prep Improve Extraction/ Handling sample_ok->improve_sample_prep No final_solution Signal Improved sample_ok->final_solution Yes improve_sample_prep->check_sample

Caption: A logical workflow for troubleshooting poor signal intensity.

References

  • ChemRxiv. Comparing the Collision-Induced Dissociation of Trimethyl Lysine and Acetyl Lysine-H+. [Link]

  • ACS Publications. Exploring the Effects of Methylation on the CID of Protonated Lysine: A Combined Experimental and Computational Approach. [Link]

  • MDPI. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. [Link]

  • ChemRxiv. Exploring the Effects of Methylation on the CID of Lysine: A Combined Experimental and Computational Approach. [Link]

  • National Institutes of Health. Quantitative analysis of global protein lysine methylation by mass spectrometry. [Link]

  • ResearchGate. Highly Efficient Separation of Methylated Peptides Utilizing Selective Complexation between Lysine and 18-Crown-6 | Request PDF. [Link]

  • R Discovery. Tryptic Peptides Bearing C-Terminal Dimethyllysine Need to Be Considered during the Analysis of Lysine Dimethylation in Proteomic Study. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. [Link]

  • PubMed. Tryptic Peptides Bearing C-Terminal Dimethyllysine Need to Be Considered during the Analysis of Lysine Dimethylation in Proteomic Study. [Link]

  • Waters. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • PubMed. Collision-induced dissociation of Lys-Lys intramolecular crosslinked peptides. [Link]

  • CRAWFORDSCIENTIFIC. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • SpringerLink. Discovery of lysine post-translational modifications through mass spectrometric detection. [Link]

  • ResearchGate. (PDF) Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. [Link]

  • National Institutes of Health. Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications. [Link]

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Mtoz Biolabs. Detection of Protein Methylation Based on LC-MS/MS. [Link]

  • PubMed. Analysis of Arginine and Lysine Methylation Utilizing Peptide Separations at Neutral pH and Electron Transfer Dissociation Mass Spectrometry. [Link]

  • National Institutes of Health. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Agilent. Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]

  • ACS Publications. Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications. [Link]

  • National Institutes of Health. Hydrophilic interaction liquid chromatography (HILIC) in proteomics. [Link]

  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • LCGC International. Hydrophilic-Interaction Chromatography: An Update. [Link]

  • PubMed. Optimization of liquid chromatography and mass spectrometry parameters based on LC-QQQ: A case study on lysinoalanine. [Link]

  • National Institutes of Health. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • Separation Science. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • National Institutes of Health. Investigation of neutral loss during collision induced dissociation of peptide ions. [Link]

  • ResearchGate. Optimization of mass spectrometry parameters. [Link]

  • Chromatography Online. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • RSC Publishing. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution. [Link]

  • ChemRxiv. Comparing the Collision-Induced Dissociation of Trimethyl Lysine+ and Acetyl Lysine-H+. [Link]

  • ACS Publications. Chemical Derivatization Strategy for Extending the Identification of MHC Class I Immunopeptides. [Link]

  • National Institutes of Health. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). [Link]

  • The Human Metabolome Database. Showing metabocard for N6,N6-dimethyllysine (HMDB0341183). [Link]

  • University of Connecticut. Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides. [Link]

  • MS Bioworks. Enhancing trypsin digestion with Lys-C and Arg-C proteases. [Link]

  • PubChem. N(6),N(6)-dimethyl-L-lysinium. [Link]

  • ACS Publications. Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides. [Link]

  • National Institutes of Health. Quantitative assessment of the effects of trypsin digestion methods on affinity purification-mass spectrometry-based protein-protein interaction analysis. [Link]

  • YouTube. BroadE: Fundamentals of peptide and protein mass spectrometry. [Link]

  • PubMed. An optimized MALDI mass spectrometry method for improved detection of lysine/arginine/histidine free peptides. [Link]

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Technical Support Center: Optimizing N(6),N(6)-Dimethyl-L-lysine Antibody Binding

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N(6),N(6)-Dimethyl-L-lysine (DML) antibodies. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established principles of immunodetection to help you navigate the nuances of your experiments. This center is designed to provide you with both quick-reference FAQs and in-depth troubleshooting guides to ensure you achieve specific, reproducible, and high-quality results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers encounter when working with DML antibodies.

Q1: What is the best starting dilution for my this compound antibody?

A: This is one of the most critical parameters for success. While manufacturer datasheets provide a recommended range, the optimal dilution is always application- and sample-dependent.[1][2] For instance, a typical starting point for Western Blotting might be 1:1,000, whereas for Immunohistochemistry (IHC), it could be 1:200.[1][3][4][5] The goal is to find the "sweet spot" that yields a strong specific signal with minimal background noise.[1][6]

We strongly recommend performing a titration experiment to determine the optimal dilution for your specific experimental conditions.[1][6] This involves testing a series of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:4000) while keeping all other parameters constant.[1][7]

Q2: Which blocking buffer should I use for a DML antibody?

A: The choice of blocking buffer is crucial for minimizing non-specific binding and reducing background noise.[8] While 5% non-fat dry milk in TBST or PBST is a common starting point, it is not always ideal for modification-specific antibodies. Milk contains casein, a phosphoprotein, and other molecules that can sometimes cross-react or mask epitopes, leading to higher background.[9]

For DML antibodies, especially when studying histone modifications, consider these options:

  • Bovine Serum Albumin (BSA): A 3-5% solution of high-purity, protease-free BSA is often a better choice as it is a single purified protein and less likely to cause cross-reactivity.

  • Normal Serum: Using 5-10% normal serum from the same species as the secondary antibody can be very effective.

  • Commercial Protein-Free Blockers: These are excellent for sensitive applications as they eliminate the risk of cross-reactivity with protein-based agents.[9][10]

Q3: What are the optimal incubation time and temperature?

A: Incubation conditions are a trade-off between signal strength and background noise.[2][6][11]

  • Overnight incubation at 4°C: This is the most common recommendation.[2][6][7][11] The lower temperature reduces the rate of non-specific binding, allowing the high-affinity specific binding to dominate over a longer period. This often results in a cleaner signal.

  • 1-2 hours at room temperature (RT): This is a faster option but may require a higher antibody concentration and can sometimes lead to increased background.[7][11] It is often sufficient for abundant target proteins.

If you experience a weak signal with overnight 4°C incubation, you can try increasing the incubation time or switching to RT, but be prepared to optimize your blocking and washing steps to manage potential background.

Q4: How important are pH and ionic strength for DML antibody binding?

A: Extremely important. Antigen-antibody binding is a non-covalent interaction that is highly sensitive to the physicochemical environment.[12][13][14][15]

  • pH: The optimal pH range for most antibody-antigen interactions is between 6.5 and 8.5.[13][14][15] Deviations outside this range can alter the charge of amino acid residues in both the antibody's paratope and the antigen's epitope, potentially disrupting the binding interface.[14][15]

  • Ionic Strength: The salt concentration of your buffers (e.g., PBS or TBS) affects binding. In high ionic strength solutions, ions like Na+ and Cl- can cluster around the antigen-antibody complex, which may interfere with the binding of lower-affinity antibodies.[13][15] It is crucial to maintain consistent ionic strength throughout your experiments for reproducibility.

Q5: My DML antibody appears to be cross-reacting with other methylated lysines. How can I be sure of its specificity?

A: This is a known challenge, particularly with antibodies targeting post-translational modifications (PTMs) on histones, where multiple methylation sites can exist in close proximity.[16][17] Raising a highly specific antibody is difficult because the primary difference is the small methyl group.[16]

To validate specificity, consider the following:

  • Peptide Competition Assay: Pre-incubate the antibody with a peptide corresponding to the dimethylated lysine target sequence. This should block the signal in your main experiment. As a negative control, use peptides with monomethylated, trimethylated, or unmodified lysine at the same position; these should not block the signal.

  • Use of Knockout/Knockdown or Inhibitor-Treated Cells: If possible, use cell lines where the specific methyltransferase responsible for the DML mark is knocked out or inhibited. A specific antibody should show a significantly reduced or absent signal in these cells.[18]

  • Peptide Arrays: For a comprehensive analysis, use peptide arrays that include various histone modifications to screen for off-target binding.[17]

Troubleshooting Guides

Even with optimized starting conditions, issues can arise. Use these guides to diagnose and solve common problems in your specific application.

Western Blot (WB) Troubleshooting
ProblemPossible Cause(s)Solution / Recommendation
High Background 1. Antibody concentration too high.2. Insufficient blocking.3. Inadequate washing.4. Blocking agent cross-reactivity (e.g., milk).1. Perform an antibody titration to find the optimal, lower concentration.[1]2. Increase blocking time (e.g., 1-2 hours at RT) or try a different blocking agent like 5% BSA or a commercial protein-free blocker.[8][9]3. Increase the number or duration of wash steps. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.4. Switch from milk to BSA, especially if detecting phospho-proteins or if non-specific bands are an issue.[9][10]
Weak or No Signal 1. Antibody concentration too low.2. Insufficient incubation time.3. Target protein is low in abundance.4. Poor transfer to the membrane.1. Increase the antibody concentration or perform a titration to find a stronger dilution.[1]2. Increase incubation time. If using 1-2 hours at RT, switch to overnight at 4°C.[6][7]3. Load more protein onto the gel (e.g., 20-40 µg of total lysate).4. Verify transfer efficiency using Ponceau S staining before blocking.
Non-Specific Bands 1. Antibody is cross-reacting with other proteins.2. Protein degradation.3. Secondary antibody is non-specific.1. Increase the stringency of your blocking and washing steps. Consider using a more specific blocking agent.[8]2. Always use fresh protease inhibitors in your lysis buffer.3. Run a control lane with only the secondary antibody to check for non-specific binding.
ELISA Troubleshooting
ProblemPossible Cause(s)Solution / Recommendation
High Background 1. Antibody concentration too high.2. Insufficient blocking or washing.3. Cross-reactivity of detection antibody.4. Substrate incubation time too long.1. Titrate both capture and detection antibodies in a checkerboard fashion to find optimal concentrations.[19][20]2. Optimize blocking buffer (try BSA or commercial blockers) and increase the number of wash cycles.[21][22]3. Run a control well without the detection antibody.[23]4. Reduce the substrate development time. Read the plate at several time points to find the linear range.
Low Signal 1. Antibody concentration too low.2. Insufficient incubation times.3. Incorrect buffer composition (pH, ionic strength).4. Inactive enzyme conjugate or substrate.1. Increase antibody concentrations after performing a titration.[21][22]2. Increase incubation times for sample, antibodies, and substrate steps.3. Ensure all buffers are within the optimal pH range (6.5-8.5) and freshly prepared.[14][15]4. Use fresh substrate and verify the activity of your enzyme conjugate.[23]
High Well-to-Well Variability 1. Inconsistent pipetting.2. Inadequate washing.3. Edge effects due to temperature or evaporation gradients.1. Use calibrated multichannel pipettes and ensure consistent technique.[19][21]2. Ensure all wells are completely aspirated and filled during washes. An automated plate washer can improve consistency.[23]3. Use a plate sealer and incubate in a humidified chamber to minimize evaporation. Avoid using the outer wells if edge effects are persistent.
Immunohistochemistry (IHC) / Immunofluorescence (IF) Troubleshooting
ProblemPossible Cause(s)Solution / Recommendation
High Background 1. Non-specific binding of primary or secondary antibody.2. Insufficient blocking.3. Endogenous enzyme activity (for chromogenic detection).4. Antigen retrieval method too harsh.1. Titrate the primary antibody.[2] Use a high-quality, cross-adsorbed secondary antibody.2. Block with normal serum from the secondary antibody host species (5-10%).[24]3. For HRP-based detection, quench endogenous peroxidases with a 3% H₂O₂ solution before blocking.[24]4. Optimize antigen retrieval time, temperature, and pH. Over-retrieval can expose non-specific epitopes.
Weak or No Staining 1. Primary antibody concentration too low.2. Inadequate antigen retrieval.3. Fixation has masked the epitope.4. Insufficient tissue permeabilization (for intracellular targets).1. Increase primary antibody concentration and/or incubation time (e.g., overnight at 4°C).[2][11]2. Empirically test different antigen retrieval methods (e.g., heat-induced in citrate or EDTA buffer at different pH values).[24][25]3. Optimize fixation time and fixative type. Over-fixation with formalin can mask epitopes.4. Add a permeabilization step with a detergent like Triton X-100 (0.1-0.5%) after fixation.[24]
Incorrect Staining Pattern 1. Antibody cross-reactivity.2. Fixation artifacts.3. High antibody concentration causing non-specific localization.1. Perform peptide competition controls to confirm specificity.[17]2. Ensure proper and consistent tissue fixation to preserve morphology.3. Dilute the primary antibody further. The optimal dilution should provide specific staining without this artifact.[2]

Key Experimental Protocols & Workflows

Protocol: Checkerboard Titration for Optimal Antibody Concentration

This protocol is essential for determining the ideal concentrations of primary (or capture and detection) antibodies to maximize the signal-to-noise ratio.

  • Prepare Dilutions: Create a series of dilutions for your primary antibody (e.g., for WB) or your capture and detection antibodies (for ELISA).

  • Coat Plate (ELISA) or Run Gel (WB): Prepare your samples and plate/membrane as you normally would.

  • Apply Dilutions:

    • For WB: Cut your membrane into strips and incubate each strip with a different primary antibody dilution.

    • For ELISA: Apply different capture antibody dilutions across the rows of a 96-well plate and different detection antibody dilutions down the columns.

  • Complete the Assay: Proceed with the remaining steps of your protocol (secondary antibody, substrate, etc.), keeping all other variables constant.

  • Analyze Results: Identify the combination of dilutions that provides the strongest specific signal with the lowest background. This is your optimal working concentration.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the logical flow for optimizing and troubleshooting your DML antibody experiments.

Antibody_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_eval Phase 3: Evaluation start Start with Manufacturer's Recommended Dilution Range prep_reagents Prepare Buffers (Blocking, Washing, Diluent) start->prep_reagents titration Perform Antibody Titration Experiment prep_reagents->titration incubate Test Incubation Conditions (4°C Overnight vs. RT 1-2h) titration->incubate Iterate block Optimize Blocking Buffer (Milk, BSA, Commercial) incubate->block Iterate eval Evaluate Signal vs. Background block->eval decision Optimal Signal- to-Noise? eval->decision finalize Protocol Finalized decision->finalize Yes troubleshoot Proceed to Troubleshooting decision->troubleshoot No

Caption: General workflow for optimizing DML antibody binding conditions.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem Encountered (e.g., High Background) cause1 Antibody Conc. Too High problem->cause1 cause2 Insufficient Blocking problem->cause2 cause3 Inadequate Washing problem->cause3 cause4 Cross-Reactivity problem->cause4 sol1 Titrate Antibody cause1->sol1 sol2 Change Blocking Agent or Increase Time cause2->sol2 sol3 Increase Wash Steps /Add Detergent cause3->sol3 sol4 Perform Peptide Competition Assay cause4->sol4

Caption: Troubleshooting logic for a high background signal issue.

References

  • Slideshare. (n.d.). FACTORS INFLUENCING ANTIGEN-ANTIBODY REACTIONS.pptx. [Link]

  • Microbe Notes. (2022, May 13). Antigen-Antibody Interaction- Definition, Stages, Types, Examples. [Link]

  • Homework.Study.com. (n.d.). What are the factors affecting antigen-antibody reactions?. [Link]

  • Anonymous. (2024, March 11). What factors affect the binding between antigen and antibody in ag-ab reaction?
  • Rockland Immunochemicals, Inc. (n.d.). Tips for Diluting Antibodies. [Link]

  • YouTube. (2022, January 5). Quick Tips: How to Optimize Primary Antibody Concentration and Incubation for Western Blots. [Link]

  • ABclonal. (n.d.). Pan DiMethyl-lysine Rabbit pAb. [Link]

  • Elabscience. (n.d.). Dimethyl-Lysine Polyclonal Antibody (E-AB-40541). [Link]

  • Egelhofer, T. A., et al. (2015). Quality of histone modification antibodies undermines chromatin biology research. F1000Research, 4, 1074. [Link]

  • Abbiotec. (n.d.). Methylated Lysine Antibody. [Link]

  • LI-COR Biosciences. (n.d.). Blocking Buffer Optimization Protocol. [Link]

  • Boster Biological Technology. (n.d.). How to Choose Antibodies in Epigenetics Research. [Link]

  • Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. [Link]

  • YouTube. (2024, September 19). Available Blocking Buffer Options | Fluorescence: Blocking the Membrane. [Link]

  • Skidmore College. (n.d.). Protocols. [Link]

  • Creative Diagnostics. (n.d.). Rabbit Anti-Dimethyl-Lysine Polyclonal Antibody (DPAB-JX2361615). [Link]

  • Hattori, T., et al. (2019). Structural basis for antigen recognition by methylated lysine–specific antibodies. Journal of Biological Chemistry, 294(12), 4494-4503. [Link]

  • James, L. I., et al. (2013). Small-Molecule Ligands of Methyl-Lysine Binding Proteins: Optimization of Selectivity for L3MBTL3. ACS Medicinal Chemistry Letters, 4(11), 1086-1091. [Link]

  • PubMed. (n.d.). A crossreactive antipeptide monoclonal antibody with specificity for lysyl-lysine. [Link]

  • Immunechem. (n.d.). Dimethyl (ε-N) Lysine Antibody. [Link]

  • BosterBio. (n.d.). Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test. [Link]

  • Bio-Rad Antibodies. (n.d.). ELISA Optimization. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • UCL Discovery. (n.d.). Investigations into Antibody Conjugation by Cysteine-to-Lysine Transfer. [Link]

  • NIH. (n.d.). Cyclic peptide inhibitors of lysine-specific demethylase 1 with improved potency identified by alanine scanning mutagenesis. [Link]

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Technical Support Center: Troubleshooting Poor Yield in N(6),N(6)-Dimethyl-L-lysine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Synthesizing N(6),N(6)-Dimethyl-L-lysine, a non-proteinogenic L-alpha-amino acid, is a critical step in various research and pharmaceutical development pipelines.[1][2] However, achieving a high yield of this methylated lysine derivative can be challenging. This technical support guide provides a structured approach to troubleshooting common issues encountered during its synthesis, with a focus on the widely used Eschweiler-Clarke reaction. As a Senior Application Scientist, this guide is designed to provide you with both the "how" and the "why" behind each step, ensuring a logical and scientifically sound approach to optimizing your synthesis.

Part 1: Core Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address the most pressing issues that can lead to poor yields.

Question 1: My overall yield of this compound is significantly lower than expected. What are the primary factors to investigate?

A low yield can stem from a variety of factors, from the quality of your starting materials to the specifics of your reaction and purification methods. A systematic evaluation is key to identifying the root cause.

A. Integrity of Starting Materials and Stoichiometry

The foundation of a successful synthesis is the quality and accurate measurement of your reagents.

  • Purity of L-lysine: Begin with a high-purity grade of L-lysine (≥98%). Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of your desired compound.

  • Reagent Stoichiometry: The Eschweiler-Clarke reaction utilizes excess formic acid and formaldehyde for methylation.[3] Inaccurate stoichiometry can result in incomplete methylation, leaving you with unreacted starting material and the mono-methylated intermediate. It is crucial to use a calibrated balance and accurately calculate the molar equivalents.

B. Reaction Conditions

The specific conditions of your reaction are critical for driving it to completion and minimizing side reactions.

  • Incomplete Reaction: An incomplete reaction is a frequent cause of low yields. You can diagnose this by analyzing a small aliquot of your crude reaction mixture using Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Suboptimal Temperature: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near boiling in an aqueous solution.[3] Insufficient heat can lead to a slow and incomplete reaction, while excessive temperatures can cause decomposition of formic acid and other reagents.

  • Reaction pH: The pH of the reaction mixture influences the formation of the imine intermediate, which is a key step in the reaction mechanism.[4] The reaction is generally carried out in the presence of formic acid, which acts as both a reagent and a pH modulator.

C. Work-up and Purification Losses

Significant product loss can occur during the isolation and purification stages.

  • Aqueous Work-up: this compound is highly soluble in water. Standard liquid-liquid extractions with organic solvents are often inefficient for recovering the product from the aqueous phase. Consider evaporating the aqueous layer or proceeding directly to ion-exchange chromatography.

  • Inappropriate Purification Method: Due to its polar and zwitterionic nature, purifying this compound on traditional silica gel chromatography can be challenging. Ion-exchange chromatography is a more effective method for separating the desired product from unreacted starting materials and mono-methylated lysine.[5]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and addressing low yields.

low_yield_troubleshooting start Low Yield Observed check_sm 1. Verify Starting Material Purity & Stoichiometry start->check_sm check_reaction 2. Analyze Crude Reaction Mixture (TLC, LC-MS) check_sm->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagent Excess) incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions Yes optimize_workup 3. Evaluate Work-up & Purification side_products->optimize_workup No optimize_conditions->check_reaction extraction_loss Potential Aqueous Loss? optimize_workup->extraction_loss wrong_purification Ineffective Purification? extraction_loss->wrong_purification No evaporate_aqueous Evaporate Aqueous Layer Before Purification extraction_loss->evaporate_aqueous Yes ion_exchange Implement/Optimize Ion-Exchange Chromatography wrong_purification->ion_exchange Yes end Improved Yield wrong_purification->end No ion_exchange->end evaporate_aqueous->wrong_purification

Caption: Systematic workflow for troubleshooting low yields in this compound synthesis.

Question 2: My analysis shows a significant amount of the N(6)-Mono-methyl-L-lysine intermediate. How can I drive the reaction to completion?

The presence of the mono-methylated product is a clear indication of an incomplete reaction. The Eschweiler-Clarke reaction proceeds in a stepwise manner, and favoring the di-methylated product requires pushing the equilibrium of the second methylation step.

A. Driving the Reaction Forward

  • Increase Reagent Equivalents: To ensure complete di-methylation, it's common to use a significant excess of both formaldehyde and formic acid.[3] Consider increasing the molar equivalents of these reagents to push the reaction to completion.

  • Extend Reaction Time: Monitor the reaction progress closely using a suitable analytical technique like TLC or LC-MS. Continue the reaction until the starting material and the mono-methylated intermediate are no longer detectable.

  • Maintain Optimal Temperature: Ensure the reaction is maintained at the optimal temperature (typically reflux) to provide sufficient energy for the second methylation step to occur efficiently.

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Plate Preparation: Use a standard silica gel TLC plate.

  • Spotting: Apply spots of your crude reaction mixture, a co-spot (crude mixture plus starting material), and a reference spot of your L-lysine starting material.

  • Elution: Develop the plate in a mobile phase suitable for amino acids, such as a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).

  • Visualization: After development, dry the plate and stain it with a ninhydrin solution, followed by gentle heating. Primary and secondary amines will produce a colored spot (typically purple), while the tertiary amine of the desired product will not react with ninhydrin. The disappearance of the starting material and mono-methylated spots indicates the reaction is complete.

CompoundTypical Rf ValueNinhydrin Staining
L-lysineLowPositive (Purple)
N(6)-Mono-methyl-L-lysineIntermediatePositive (Faint Purple/Yellow)
This compoundHighNegative
Question 3: I'm struggling with the purification of my final product. What are the most effective purification strategies?

The purification of this compound is often the most challenging step due to its high polarity.

A. Limitations of Silica Gel Chromatography

Standard silica gel chromatography is generally not recommended for the purification of this compound. The polar nature of the amino acid leads to strong interactions with the silica stationary phase, resulting in poor separation and significant product loss.

B. Ion-Exchange Chromatography: The Method of Choice

Ion-exchange chromatography is a highly effective technique for purifying charged biomolecules like amino acids.[5][6]

  • Cation-Exchange Chromatography: This method utilizes a negatively charged stationary phase that binds positively charged molecules.[6] At a low pH, the amino groups of lysine and its methylated derivatives will be protonated, carrying a net positive charge. By applying the crude mixture to a cation-exchange column and eluting with a gradient of increasing pH or salt concentration, you can separate the di-methylated product from the mono-methylated and unreacted lysine based on their different affinities for the resin.[7][8]

Step-by-Step Protocol for Cation-Exchange Purification

  • Resin Selection: Choose a suitable cation-exchange resin, such as a sulfonated polystyrene resin.

  • Column Preparation: Pack a column with the resin and equilibrate it with a low pH buffer (e.g., 0.2 M citrate buffer, pH 3.0).

  • Sample Loading: Dissolve your crude product in the equilibration buffer, ensuring it is free of particulate matter, and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound compounds using a gradient of increasing pH (e.g., a gradient of sodium phosphate buffer from pH 3.0 to 8.0) or a salt gradient (e.g., a linear gradient of NaCl).

  • Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure this compound.

  • Desalting: Pool the pure fractions and remove the buffer salts using a desalting column or dialysis.

Purification Strategy Decision Diagram

purification_strategy start Purification Challenge current_method Current Purification Method? start->current_method silica Silica Gel Chromatography current_method->silica Silica Gel ion_exchange Ion-Exchange Chromatography current_method->ion_exchange Ion-Exchange recommend_ion_exchange Switch to Cation-Exchange Chromatography silica->recommend_ion_exchange optimize_ion_exchange Optimize Ion-Exchange Protocol ion_exchange->optimize_ion_exchange recommend_ion_exchange->optimize_ion_exchange check_resin Verify Resin Choice and Capacity optimize_ion_exchange->check_resin adjust_gradient Adjust pH or Salt Gradient for Elution check_resin->adjust_gradient analyze_fractions Improve Fraction Analysis (TLC, LC-MS) adjust_gradient->analyze_fractions end Pure Product Obtained analyze_fractions->end

Caption: Decision-making flowchart for selecting and optimizing the purification of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: Are there alternative methylating agents I can use?

While the Eschweiler-Clarke reaction is a robust method, other methylating agents such as methyl iodide or dimethyl sulfate can be employed. However, these reagents are generally more hazardous and can lead to the formation of quaternary ammonium salts if the reaction is not carefully controlled.[4] Additionally, these methods often necessitate the use of protecting groups for the alpha-amino and carboxyl functionalities of lysine, adding complexity to the overall synthesis.[9]

Q2: How can I definitively confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation. The ¹H NMR spectrum should display a characteristic singlet corresponding to the six protons of the two methyl groups on the N(6) nitrogen. The ¹³C NMR will also show a distinct signal for these methyl carbons.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your product.[1] High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of your final product by separating it from any remaining impurities.

Q3: What are the potential side reactions I should be aware of?

Beyond incomplete methylation, potential side reactions in the Eschweiler-Clarke synthesis are relatively minimal. The reaction mechanism inherently prevents the formation of quaternary ammonium salts.[3][4] Racemization at the chiral alpha-carbon of L-lysine is also typically not observed under these conditions.[3][4] However, at excessively high temperatures, decomposition of formic acid can occur. Additionally, side reactions involving the reaction of formaldehyde or its byproducts with the amino acid can occur, though these are less common.[10]

Q4: Is it necessary to protect the alpha-amino and carboxyl groups of L-lysine before methylation?

For the Eschweiler-Clarke reaction, protecting groups are generally not required. The reaction conditions are selective for the methylation of the more nucleophilic side-chain epsilon-amino group. This selectivity is a significant advantage of this synthetic route.

References

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Sarwar, G., & Botting, H. G. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86–92. [Link]

  • Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5127. [Link]

  • Conduct Science. (2019). Ion-exchange Chromatography Protocol. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • Google Patents.
  • Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5127. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

  • Human Metabolome Database. (2022). Showing metabocard for N6,N6-dimethyllysine (HMDB0341183). [Link]

  • Bankar, A. V., et al. (2013). Purification and characterization of poly-ε-lysine from Streptomyces noursei NRRL 5126. Biotechnology and Bioprocess Engineering, 18(2), 264-272. [Link]

  • Google Patents.
  • Riedel, K., et al. (2018). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε - (Carboxymethyl)lysine (CML) and N ε - (Carboxyethyl)lysine (CEL). Journal of Agricultural and Food Chemistry, 66(21), 5404-5414. [Link]

  • Chen, C. H., & Sung, K. (2014). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Journal of the Chinese Chemical Society, 61(12), 1339-1344. [Link]

  • ResearchGate. Eschweiler–Clarke methylation reaction with formic acid substitutes. [Link]

  • Abdelkader, E. H., et al. (2021). Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-L-lysine for NMR Studies of Protein–Protein and Protein–Ligand Interactions. Journal of the American Chemical Society, 143(30), 11467-11472. [Link]

  • Wikidata. This compound. [Link]

  • Nguyen, D. P., et al. (2014). Genetically directing varepsilon-N, N-dimethyl-L-lysine in recombinant histones. Angewandte Chemie International Edition, 53(45), 12149-12153. [Link]

  • Li, Y., et al. (2021). Quantification of N 6 -formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid Communications in Mass Spectrometry, 35(5), e9019. [Link]

  • Isidro-Llobet, A., et al. (2009). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Journal of Peptide Science, 15(3), 155-161. [Link]

  • Wang, D., et al. (2023). Novel Bioproduction of 1,6-Hexamethylenediamine from L‑Lysine Based on an Artificial One-Carbon Elongation Cycle. ACS Synthetic Biology, 12(10), 3045-3053. [Link]

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Technical Support Center: Analysis of N(6),N(6)-Dimethyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N(6),N(6)-Dimethyl-L-lysine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the experimental challenges encountered during sample preparation and analysis of this compound.

Introduction

This compound is a post-translationally modified amino acid of significant interest in various biological processes, including epigenetic regulation. Accurate quantification of this molecule is crucial for meaningful biological insights. However, its analysis, particularly by mass spectrometry, is prone to artifacts introduced during sample preparation. This guide provides a structured approach to identifying and mitigating these common issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Pre-Analytical and Sample Handling Artifacts

Question 1: I'm observing high variability in my this compound measurements between samples collected at different times. What could be the cause?

Answer: High variability between samples can often be traced back to pre-analytical factors that affect the stability of metabolites.[1][2] The metabolic state of your samples can be influenced by a variety of factors before you even begin your extraction.

Possible Causes and Solutions:

  • Inconsistent Sample Collection and Storage: The stability of amino acids and their derivatives is highly dependent on the collection and storage conditions.[3] To minimize variability, it is crucial to standardize your protocols.

    • Best Practices for Sample Collection and Storage:

      • Blood/Serum: Collect blood in K2-EDTA or heparin tubes. Avoid serum separator gels as they may bind to amino acids.[3]

      • Tissues/Cells: Immediately flash-freeze samples in liquid nitrogen upon collection and store them at -80°C to halt any enzymatic activity that could alter the concentration of this compound.[3]

      • Biofluids (e.g., urine): Store at -20°C or lower to prevent microbial growth and degradation of the analyte.[3]

  • Prolonged Room Temperature Exposure: Leaving samples at room temperature for extended periods can lead to significant changes in metabolite concentrations.[4]

    • Recommendation: Always handle samples on wet ice or in a cooling block after thawing. Freeze samples at -80°C as soon as possible after processing.[4]

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can lead to the degradation of metabolites.[1][2]

    • Recommendation: Aliquot your samples into single-use volumes before long-term storage to avoid the need for multiple freeze-thaw cycles.

Experimental Workflow for Sample Handling

cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage Collect Collect Sample (Blood, Tissue, etc.) Process Process Immediately (e.g., centrifugation for plasma/serum) Collect->Process Standardized Protocol FlashFreeze Flash Freeze (Liquid Nitrogen) Process->FlashFreeze Aliquot Aliquot for Single Use FlashFreeze->Aliquot Store Store at -80°C Aliquot->Store

Caption: Recommended workflow for sample collection and storage.

Section 2: Artifacts from Sample Preparation and Extraction

Question 2: I am seeing unexpected peaks in my LC-MS/MS chromatogram that are close in mass to this compound. What are they and how can I get rid of them?

Answer: The presence of unexpected peaks with similar mass-to-charge ratios can be due to the spontaneous formation of other lysine modifications during sample preparation.[5]

Possible Causes and Solutions:

  • Spontaneous Formylation and Acetylation: Studies have shown that N6-formyl lysine and N6-acetyl lysine can form spontaneously during sample preparation and analysis.[5] This is a significant issue as formylation and dimethylation have a very similar mass shift, which can only be resolved with high-resolution mass spectrometry.[6]

    • Causality: The presence of formyl or acetyl group donors in your reagents or solvents (e.g., formaldehyde or formic acid in sample preparation reagents) can lead to the non-enzymatic modification of the primary amine on the lysine side chain.[5][6]

    • Mitigation:

      • Use High-Purity Reagents: Ensure all your solvents and reagents are of the highest purity available (e.g., LC-MS grade) to minimize contaminants that can act as formyl or acetyl group donors.

      • pH Control: Some sample preparation protocols for protein digestion are performed at a slightly basic pH (e.g., pH 8.0), which can increase the rate of deamidation and other modifications.[7] Consider optimizing the pH of your sample preparation steps.

      • Inclusion of Scavengers: For protein digestion workflows, the addition of methionine can act as a scavenger to minimize oxidation and other artifacts.[7][8]

  • Incomplete Protein Hydrolysis: If you are measuring total this compound from protein samples, incomplete hydrolysis will lead to an underestimation of the analyte.[3]

    • Recommendation: Optimize your acid hydrolysis conditions (acid concentration, temperature, and time) to ensure the complete release of this compound from the protein backbone. Be aware that harsh hydrolysis can also lead to the degradation of some amino acids.[3]

Table 1: Common Adducts and Modifications Mimicking this compound

Modification/AdductMass Shift (Da)Potential SourceMitigation Strategy
Formylation+27.9949Formaldehyde, Formic AcidUse high-purity reagents, optimize pH
Acetylation+42.0106Acetonitrile, Acetic AnhydrideUse high-purity reagents, avoid reactive solvents
Sodium Adduct+21.9820Glassware, BuffersUse polypropylene tubes, high-purity water
Potassium Adduct+37.9559BuffersUse polypropylene tubes, high-purity water

Question 3: My signal for this compound is low and inconsistent, especially in complex biological matrices. What is causing this?

Answer: Low and inconsistent signal intensity, particularly in complex matrices like plasma or tissue homogenates, is a classic sign of matrix effects, most commonly ion suppression.[9][10][11][12][13]

Possible Causes and Solutions:

  • Ion Suppression: Co-eluting endogenous components from your sample matrix (e.g., salts, phospholipids, proteins) can compete with your analyte for ionization in the mass spectrometer's source, leading to a reduced signal.[11][13][14]

    • Mitigation Strategies:

      • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

        • Protein Precipitation (PPT): A simple and common method, but may not be sufficient for removing all interfering substances.

        • Solid-Phase Extraction (SPE): A more selective technique that can effectively remove salts and phospholipids. Cation-exchange SPE is particularly useful for basic compounds like this compound.[15][16]

        • Liquid-Liquid Extraction (LLE): Can also be effective but requires careful optimization of solvent systems.

      • Optimize Chromatography: Ensure your chromatographic method separates this compound from the majority of matrix components.

        • Gradient Optimization: Adjust your mobile phase gradient to better resolve the analyte from interfering peaks.

        • Column Chemistry: Consider using a different column chemistry (e.g., HILIC) that may provide better retention and separation for polar compounds like this compound.

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting for matrix effects. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the ratio of the analyte to the internal standard.[14][15]

Troubleshooting Logic for Low Signal Intensity

Start Low/Inconsistent Signal for This compound CheckIS Is a Stable Isotope-Labeled Internal Standard Used? Start->CheckIS AddIS Implement a SIL Internal Standard CheckIS->AddIS No CheckCleanup Is Sample Cleanup Sufficient? CheckIS->CheckCleanup Yes AddIS->CheckCleanup ImproveCleanup Improve Sample Cleanup (e.g., use SPE) CheckCleanup->ImproveCleanup No CheckChromo Is Chromatography Optimized? CheckCleanup->CheckChromo Yes ImproveCleanup->CheckChromo OptimizeChromo Optimize LC Method (gradient, column) CheckChromo->OptimizeChromo No Resolved Problem Resolved CheckChromo->Resolved Yes OptimizeChromo->Resolved

Caption: A decision tree for troubleshooting low signal intensity.

Section 3: Artifacts in GC-MS Analysis

Question 4: I am using GC-MS and my derivatization of this compound is not reproducible. What should I look for?

Answer: Gas chromatography requires analytes to be volatile and thermally stable, which necessitates the derivatization of polar compounds like amino acids.[17][18] Issues with reproducibility often stem from the derivatization step itself.

Possible Causes and Solutions:

  • Sensitivity to Moisture: Many common silylation reagents (e.g., MTBSTFA, MSTFA) are sensitive to moisture, which can lead to incomplete reactions and poor derivatization yields.[17]

    • Recommendation: Ensure all your glassware is thoroughly dried and that your solvents are anhydrous. Conduct the derivatization reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Incomplete Derivatization: The derivatization reaction may not go to completion due to suboptimal reaction conditions.

    • Recommendation: Optimize the derivatization temperature and time. For example, a common procedure for silylation involves heating the sample at 100°C for several hours.[17]

  • Side Reactions: The derivatization reagents can sometimes react with other functional groups or with each other, leading to the formation of byproducts that can interfere with the analysis.

    • Recommendation: Carefully follow established protocols and consider using a different derivatization reagent if side reactions are suspected. For example, for some amino acids, a two-step derivatization process involving esterification followed by reaction with an anhydride like pentafluoropropionic anhydride (PFPA) is used.[19]

Protocol: General Silylation for GC-MS Analysis

  • Sample Drying: Aliquot your sample into a reaction vial and dry it completely under a stream of nitrogen.

  • Reagent Addition: Add your silylation reagent (e.g., MTBSTFA) and a suitable solvent (e.g., acetonitrile) to the dried sample.[17]

  • Reaction: Cap the vial tightly and heat at the recommended temperature and time (e.g., 100°C for 4 hours).[17]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

Note: This is a general protocol. Always optimize the specific conditions for your analyte and instrument.

References

  • Garcia, B. A., et al. (2011). Discovery of lysine post-translational modifications through mass spectrometric detection. In: Histone Variants. Humana Press.
  • Inoue, Y., et al. (2017). Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA). International Journal of Molecular Sciences, 18(9), 1887. [Link]

  • Martens-Lobenhoffer, J., et al. (2016). Comparison of two methods for dimethylarginines quantification. Journal of Clinical Laboratory Analysis, 30(5), 557-563. [Link]

  • Tose, L. V., et al. (2021). Quantification of N 6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid Communications in Mass Spectrometry, 35(5), e9019. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • van Eeden, C., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1937-1951. [Link]

  • van de Crommert, J., et al. (2012). Simultaneous determination of asymmetric and symmetric dimethylarginine, L-monomethylarginine, L-arginine, and L-homoarginine in biological samples using stable isotope dilution liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 900, 38-47. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Priebe, G. D., et al. (2015). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Metabolomics, 11(5), 1365-1374. [Link]

  • Van den Bossche, J., et al. (2016). Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA. Toxins, 8(5), 143. [Link]

  • Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. LCGC North America, 24(5), 498-510.
  • Teerlink, T., et al. (2002). Determination of arginine, asymmetric dimethylarginine, and symmetric dimethylarginine in human plasma and other biological samples by high-performance liquid chromatography. Analytical Biochemistry, 303(2), 131-137. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • Liu, H., et al. (2021). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. Molecules, 26(11), 3169. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research, 4(1), 1-3.
  • Liu, H., et al. (2021). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. Molecules, 26(11), 3169. [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry.
  • PubChem. (n.d.). N(6),N(6)-dimethyl-L-lysinium. [Link]

  • Jones, E. E., et al. (2017). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of the American Society for Mass Spectrometry, 28(10), 2046-2055. [Link]

  • Adav, S. S., & Sze, S. K. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 9(7), 143.
  • Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2031-2034. [Link]

  • Bar, T., et al. (2024). An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. Metabolites, 14(9), 509.
  • Kamlage, B., et al. (2015). Pre-Analytical Sample Quality: Metabolite Ratios as an Intrinsic Marker for Prolonged Room Temperature Exposure of Serum Samples. PLoS ONE, 10(3), e0121495.
  • ResearchGate. (n.d.). LC-MS/MS analysis of lysine showing the same neutral loss (63 Da)
  • van Eeden, C., et al. (2020). GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N 5 - (d 3 Me)-(PFP) 2 -Orn from Cit-(d 3 Me)-(PFP) 2. Molecules, 25(23), 5585. [Link]

  • CAS Common Chemistry. (n.d.). Dimethyl-N6-(1-oxododecyl)-L-lysine.
  • Benchchem. (2025). Technical Support Center: Distinguishing N6-Methyl-L-lysine Isomers.
  • Human Metabolome Database. (2022). Showing metabocard for N6,N6-dimethyllysine (HMDB0341183). [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Fiev, G. A., et al. (2022). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Molecules, 27(19), 6649. [Link]

  • Merrick, B. A., et al. (2015). Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod). Journal of Proteome Research, 14(1), 333-343.
  • ResearchGate. (n.d.).
  • Adav, S. S., & Sze, S. K. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Chemical Reviews.
  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide.
  • Wikidata. (n.d.). This compound. [Link]

  • da Silva, A. C. S., et al. (2022). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 27(15), 4785.
  • Yu, D., et al. (2015). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. Toxicological Sciences, 145(2), 265-274. [Link]

Sources

Technical Support Center: Enrichment of N(6),N(6)-Dimethyl-L-lysine Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enrichment of N(6),N(6)-Dimethyl-L-lysine (Kme2) modified peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Lysine methylation is a critical post-translational modification (PTM) involved in the regulation of numerous cellular processes, including chromatin structure and gene expression.[1][2][3] The low stoichiometry of this modification, however, presents a significant analytical challenge, making robust enrichment strategies essential for its detection and characterization by mass spectrometry.[1]

This resource will provide you with the necessary information to successfully enrich for Kme2 modified peptides, leading to more accurate and comprehensive proteomic analyses.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when enriching for this compound modified peptides.

Q1: What is the most common method for enriching Kme2 modified peptides?

The most widely used and well-established method for enriching lysine-methylated peptides is immunoaffinity purification (IAP).[1][4] This technique utilizes antibodies that specifically recognize the dimethylated lysine residue. Pan-specific antibodies, which recognize the modification independent of the surrounding amino acid sequence, are often employed for global profiling studies.[2]

Q2: Are there alternatives to antibody-based enrichment?

Yes, there are several antibody-independent methods. Chromatography-based techniques such as strong cation exchange (SCX) and hydrophilic interaction liquid chromatography (HILIC) can be used to fractionate or enrich methylated peptides based on their distinct physicochemical properties.[1][4] Additionally, engineered methyl-lysine binding domains, such as the triple malignant brain tumor (3xMBT) domain of L3MBTL1, can be used to enrich for mono- and di-methylated lysine-containing proteins or peptides.[5][6]

Q3: Can I enrich for Kme2 modified proteins before digestion?

While it is possible to perform enrichment at the protein level, enrichment at the peptide level is generally preferred for mass spectrometry-based identification of specific modification sites.[2] Enrichment after proteolytic digestion ensures that the modification site is accessible to the antibody or enrichment resin, which might otherwise be buried within the protein's three-dimensional structure.

Q4: How can I be sure my enrichment is specific for dimethylated lysine?

Specificity is a critical consideration. For immunoaffinity purification, it is important to use a well-characterized antibody with minimal cross-reactivity to other lysine modifications (e.g., monomethylation, trimethylation, acetylation).[7] Always check the manufacturer's validation data. Including a negative control, such as a mock IP with a non-specific IgG, is also crucial to identify non-specifically bound peptides. For chromatography-based methods, optimization of the gradient and buffer conditions is key to achieving the desired separation.

Q5: What are the main challenges I might face during Kme2 peptide enrichment?

Common challenges include low yield of enriched peptides, non-specific binding of unmodified peptides, and antibody lot-to-lot variability.[1] The low abundance and sub-stoichiometric nature of lysine methylation are inherent challenges that necessitate an effective enrichment strategy.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the enrichment of this compound modified peptides.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Kme2 Peptides Inefficient cell lysis and protein extraction.Ensure complete cell lysis using an appropriate buffer and mechanical disruption (e.g., sonication). Check for protein precipitation during extraction.
Incomplete proteolytic digestion.Optimize digestion conditions (enzyme-to-protein ratio, incubation time, temperature). Perform a small-scale digestion test and analyze by SDS-PAGE.
Poor antibody-antigen binding.Ensure the antibody is validated for immunoprecipitation of peptides. Optimize the incubation time and temperature. Check for proper pH and salt concentration in the binding buffer.
Insufficient amount of starting material.Increase the amount of protein digest used for the enrichment. For low-abundance modifications, starting with several milligrams of protein is often necessary.[8]
Loss of peptides during sample handling.Use low-binding tubes and pipette tips. Minimize the number of transfer steps. Ensure desalting columns are not overloaded.
High Background of Non-specific Peptides Inadequate washing steps.Increase the number and stringency of wash steps after immunoprecipitation. Consider using buffers with varying salt concentrations or low concentrations of a mild detergent.
Non-specific binding to beads.Block the beads (e.g., with BSA or salmon sperm DNA) before adding the antibody. Include a pre-clearing step where the peptide mixture is incubated with beads alone before the addition of the antibody.
Antibody cross-reactivity.If possible, test different antibodies from various suppliers. Check for cross-reactivity data provided by the manufacturer.
Poor Reproducibility Lot-to-lot variability of the antibody.If possible, purchase a large single lot of the antibody for the entire study. Perform a small-scale validation experiment with each new lot.
Inconsistent sample preparation.Standardize all steps of the protocol, from cell culture and lysis to digestion and enrichment. Use a consistent amount of starting material.
Incomplete elution of bound peptides.Optimize the elution buffer (e.g., low pH, high organic solvent concentration). Perform multiple elution steps and pool the eluates.

Experimental Protocols

Here are detailed protocols for the enrichment of this compound modified peptides using immunoaffinity purification.

Protocol 1: Immunoaffinity Purification of Kme2 Peptides

This protocol outlines the key steps for enriching dimethylated lysine peptides from a complex protein digest.

Materials:

  • Anti-Dimethyl-Lysine (Kme2) antibody, IP-grade

  • Protein A/G magnetic beads

  • Immunoaffinity Purification (IAP) Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)

  • Wash Buffer 1 (e.g., IAP buffer with 500 mM NaCl)

  • Wash Buffer 2 (e.g., IAP buffer)

  • Elution Buffer (e.g., 0.15% Trifluoroacetic Acid (TFA))

  • Desalting C18 spin columns

Procedure:

  • Antibody-Bead Conjugation:

    • Resuspend the magnetic beads and transfer the required amount to a new tube.

    • Wash the beads twice with IAP buffer.

    • Add the anti-Kme2 antibody and incubate with gentle rotation for 2-4 hours at 4°C.

    • Wash the antibody-conjugated beads three times with IAP buffer to remove unbound antibody.

  • Peptide Incubation:

    • Resuspend the lyophilized protein digest in IAP buffer.

    • Clarify the peptide solution by centrifugation to remove any insoluble material.

    • Add the clarified peptide solution to the antibody-conjugated beads.

    • Incubate with gentle rotation overnight at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant (unbound fraction).

    • Wash the beads twice with Wash Buffer 1.

    • Wash the beads twice with Wash Buffer 2.

    • Wash the beads once with water.

  • Elution:

    • Add Elution Buffer to the beads and incubate for 10 minutes at room temperature with occasional vortexing.

    • Pellet the beads and carefully transfer the supernatant containing the enriched peptides to a new tube.

    • Repeat the elution step and pool the eluates.

  • Desalting:

    • Desalt the enriched peptides using a C18 spin column according to the manufacturer's instructions.

    • Lyophilize the desalted peptides and store at -80°C until mass spectrometry analysis.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

Kme2_Enrichment_Workflow cluster_preparation Sample Preparation cluster_enrichment Immunoaffinity Purification cluster_analysis Analysis cell_lysate Cell Lysate protein_digestion Proteolytic Digestion (e.g., Trypsin) cell_lysate->protein_digestion peptides Peptide Mixture protein_digestion->peptides incubation Incubation peptides->incubation Add Peptides antibody_beads Anti-Kme2 Antibody + Magnetic Beads antibody_beads->incubation washing Washing incubation->washing Bind Kme2 Peptides elution Elution washing->elution Remove Non-specific Peptides desalting Desalting (C18) elution->desalting Elute Enriched Kme2 Peptides ms_analysis LC-MS/MS Analysis desalting->ms_analysis

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Overcoming challenges in N(6),N(6)-Dimethyl-L-lysine quantification from complex samples.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantification of N(6),N(6)-Dimethyl-L-lysine (DML)

Last Updated: January 22, 2026

Welcome to the technical support center for the quantification of this compound (DML) in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of DML bioanalysis. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, providing not just solutions but the scientific rationale behind them. Our goal is to empower you with the expertise to develop robust, accurate, and reliable analytical methods.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific issues you may encounter during method development and sample analysis for DML.

Part 1: Sample Preparation & Matrix Effects

Question: I'm observing significant ion suppression in my plasma samples, leading to poor sensitivity and high variability. What's causing this, and how can I fix it?

Answer:

Ion suppression is a classic manifestation of a "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of your target analyte, DML, in the mass spectrometer source.[1][2] In plasma, the primary culprits are phospholipids and salts.[1] Because electrospray ionization (ESI) is highly susceptible to these effects, a robust sample cleanup strategy is non-negotiable.[1]

  • Causality: During the ESI process, analytes and matrix components compete for the limited surface area of evaporating droplets to become gas-phase ions.[1] Highly abundant, easily ionizable compounds like phospholipids can monopolize this process, suppressing the signal for your less concentrated analyte, DML.[2]

  • Immediate Solutions:

    • Optimize Sample Cleanup: Simple protein precipitation (PPT) with acetonitrile or methanol is often insufficient as it does not adequately remove phospholipids.[3][4] Consider implementing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a more thorough cleanup.[5] Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are particularly effective for polar, basic compounds like DML.

    • Chromatographic Separation: Ensure your DML peak is chromatographically separated from the "phospholipid elution zone." In reversed-phase chromatography, phospholipids typically elute in the latter part of the gradient. A well-designed gradient can resolve DML away from this interference.[6]

    • Dilution: A simple, yet often effective, strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components, though it may compromise the limit of quantification (LOQ).[7]

  • Self-Validating Check: To confirm matrix effects, perform a post-extraction spike experiment. Compare the DML signal in a spiked, extracted blank matrix sample to the signal of DML in a pure solvent. A significant difference confirms the presence of matrix effects.[8]

Question: What is the most effective sample preparation technique for DML from plasma or tissue homogenates?

Answer:

The optimal technique balances recovery, cleanliness, and throughput. For DML, a polar and basic compound, a multi-stage approach is often best.

  • Protein Precipitation (PPT): This is the first and simplest step to remove the bulk of proteins.[4][5] Using an acidified organic solvent (e.g., 1% formic acid in acetonitrile) can improve the precipitation efficiency and help keep the positively charged DML in solution.

  • Solid-Phase Extraction (SPE): Following PPT, SPE is highly recommended for removing salts and phospholipids.[5]

    • Mechanism: A strong cation-exchange (SCX) mixed-mode SPE is ideal. At a low pH, DML will be positively charged and bind to the SCX sorbent. A wash with a neutral or slightly acidic organic solvent will remove neutral and acidic interferences (including phospholipids). DML can then be eluted with a basic solution (e.g., 5% ammonium hydroxide in methanol).

    • Protocol Validation: Compare the recovery and matrix effect of your chosen SPE protocol against a simple PPT. The data should demonstrate a significant reduction in matrix effects and acceptable analyte recovery (>80%).

The workflow below illustrates a robust sample preparation strategy.

cluster_0 Sample Preparation Workflow for DML Sample Plasma or Tissue Homogenate IS_Spike Spike with SIL Internal Standard Sample->IS_Spike PPT Protein Precipitation (e.g., Acetonitrile with 1% Formic Acid) IS_Spike->PPT Centrifuge Centrifuge & Collect Supernatant PPT->Centrifuge SPE_Load SPE: Load (Conditioned SCX Cartridge) Centrifuge->SPE_Load SPE_Wash SPE: Wash (Remove Phospholipids & Salts) SPE_Load->SPE_Wash SPE_Elute SPE: Elute DML (e.g., 5% NH4OH in MeOH) SPE_Wash->SPE_Elute Evaporate Evaporate & Reconstitute in Mobile Phase SPE_Elute->Evaporate Analysis Inject for LC-MS/MS Analysis Evaporate->Analysis cluster_0 Chromatographic Retention Mechanisms RP Reversed-Phase (C18) Non-polar stationary phase Polar mobile phase HILIC HILIC (Amide/Zwitterionic) Polar stationary phase Non-polar mobile phase DML DML (Polar Analyte) DML->RP Poor Retention (Elutes early) DML->HILIC Good Retention (Partitioning) cluster_0 Resolving Isobaric Interference cluster_1 Without Resolution Input Sample Containing DML & Isobaric Interferent Chromatography HILIC Chromatography Input->Chromatography MS Mass Spectrometer Chromatography->MS Separated Analytes Data Accurate DML Quantification MS->Data Error Inaccurate Quantification (Overestimation) Input_NoRes MS_NoRes MS Input_NoRes->MS_NoRes Co-eluting Analytes MS_NoRes->Error

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Validation & Comparative

A Tale of Two Methyls: A Comparative Guide to N(6)-monomethyl-L-lysine and N(6),N(6)-dimethyl-L-lysine in Gene Regulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate ballet of gene regulation, the post-translational modification of histone proteins serves as a critical signaling hub. Among the myriad of these modifications, the methylation of lysine residues stands out for its complexity and functional diversity. The addition of one, two, or three methyl groups to the ε-amino group of lysine creates a nuanced language read by the cell's transcriptional machinery. This guide provides an in-depth, objective comparison of two of these key players: N(6)-monomethyl-L-lysine (Kme1) and N(6),N(6)-dimethyl-L-lysine (Kdm/Kme2), focusing on their distinct roles in shaping the epigenetic landscape.

The Subtle Distinction with Profound Consequences: An Overview

While the addition of a single methyl group (monomethylation) versus two (dimethylation) may seem like a minor chemical alteration, the functional consequences for gene regulation are profound. These differences are orchestrated by a dedicated cast of enzymes—"writers," "erasers," and "readers"—that specifically install, remove, and interpret these marks. Generally, while both modifications are involved in transcriptional regulation, they often mark distinct genomic regions and recruit different effector proteins, leading to divergent downstream effects.

The Writers, Erasers, and Readers: A Comparative Look at the Regulatory Machinery

The dynamic state of lysine methylation is controlled by the interplay of three key protein families:

  • Writers (Lysine Methyltransferases - KMTs): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the lysine residue. Some KMTs are highly specific for the degree of methylation they impart. For instance, certain enzymes may preferentially catalyze monomethylation, while others are responsible for subsequent methylation events to the di- and trimethylated states. The substrate specificity of KMTs is a key determinant in establishing the distinct patterns of Kme1 and Kme2 across the genome.[1]

  • Erasers (Lysine Demethylases - KDMs): The removal of methyl groups is carried out by KDMs, which are broadly classified into two main families. The lysine-specific demethylase (LSD) family, which are FAD-dependent amine oxidases, can remove mono- and dimethyl groups but are incapable of removing trimethyl groups.[2][3][4] The Jumonji C (JmjC) domain-containing family of demethylases, on the other hand, can reverse all three methylation states.[2] The existence of demethylases that can distinguish between methylation states underscores the dynamic and reversible nature of these epigenetic marks.

  • Readers (Effector Proteins): These proteins contain specialized domains, such as PHD fingers, Tudor domains, and chromodomains, that recognize and bind to specific methylated lysine residues.[5] Critically, the binding affinity of these reader domains can be highly sensitive to the degree of methylation, providing a mechanism for the differential interpretation of Kme1 and Kme2 marks.[6][7]

Functional Dichotomy in Gene Regulation: Kme1 vs. Kme2

The most well-characterized functional distinctions between monomethylated and dimethylated lysine are observed in the context of histone H3 at lysine 4 (H3K4).

N(6)-monomethyl-L-lysine (as H3K4me1): The Mark of Enhancers

H3K4me1 is predominantly associated with distal regulatory elements known as enhancers. These regions are crucial for tissue-specific gene expression and are often located far from the transcription start sites (TSSs) of the genes they regulate. The presence of H3K4me1 at enhancers is thought to create a platform for the recruitment of other proteins, such as p300/CBP histone acetyltransferases, which further modify the chromatin to facilitate transcriptional activation.

This compound (as H3K4me2): Guarding the Promoter

In contrast to the distal localization of H3K4me1, H3K4me2 is typically found at gene promoters and the regions immediately downstream of the TSS. Its distribution often flanks the H3K4me3 mark, which is strongly associated with active TSSs. While the precise role of H3K4me2 is still under active investigation, it is believed to be involved in the establishment and maintenance of a chromatin environment permissive for transcription.

The distinct genomic localization of H3K4me1 and H3K4me2 is a cornerstone of their differential roles in gene regulation. This spatial separation ensures that the distinct sets of reader proteins recruited by each mark can exert their specific functions at the appropriate genomic locations.

Quantitative Insights: A Data-Driven Comparison

The functional differences between Kme1 and Kme2 are underpinned by quantifiable biochemical and biophysical properties. The following tables summarize key data from the literature, highlighting the differential recognition and enzymatic regulation of these two modifications.

Reader Domain Histone Peptide Binding Affinity (Kd) Significance Reference
BPTF (PHD Finger)H3(1-15)K4me2~5.0 µMBinds with moderate affinity, weaker than to H3K4me3.[7]
BPTF (PHD Finger)H3(1-15)K4me1Weaker than K4me2Demonstrates a preference for higher methylation states.[8]
TAF3 (PHD Finger)H3K4me3Q5serEnhanced bindingA neighboring modification can modulate reader affinity.[6]
KDM5B (PHD1)H3 peptide~0.41 µMBinds to the unmodified H3 tail.[6]

Table 1: Comparative Binding Affinities of Reader Domains for Mono- and Dimethylated Lysine. This table illustrates how different reader domains exhibit distinct binding preferences for Kme1 and Kme2, providing a molecular basis for their differential recruitment to specific chromatin regions.

Enzyme Substrate Kinetic Parameter Significance Reference
SET7/9Histone H3Kmapp (SAM): 2.24 ± 0.97 µMProvides a baseline for the kinetics of a monomethyltransferase.[9]
MMSET/WHSC1/NSD2H3K36Increased rate of K36me1 & K36me2 formationHigh levels of this enzyme drive the formation of mono- and dimethylation at this residue.[10][11]
LSD1 (KDM1A)H3K4me1/me2DemethylationCan erase both mono- and dimethyl marks, but not trimethyl.[12]

Table 2: Kinetic Parameters of Enzymes Regulating Mono- and Dimethylation. This table provides insights into the catalytic efficiencies of "writer" and "eraser" enzymes for Kme1 and Kme2, highlighting the dynamic nature of these modifications.

Experimental Methodologies for Distinguishing Kme1 and Kme2

The accurate detection and quantification of Kme1 and Kme2 are crucial for understanding their roles in gene regulation. The following are key experimental techniques employed for this purpose.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique for mapping the genome-wide distribution of histone modifications.[13] By using antibodies specific for Kme1 or Kme2, researchers can identify the genomic regions enriched for each mark and correlate their presence with gene expression patterns.[14]

Workflow for Differential Histone Modification Analysis using ChIP-Seq

Caption: A streamlined workflow for ChIP-seq analysis of Kme1 and Kme2.

Detailed Protocol for ChIP-Seq:

  • Cell Crosslinking and Lysis:

    • Crosslink cells with 1% formaldehyde to fix protein-DNA interactions.

    • Lyse cells to isolate nuclei.

  • Chromatin Fragmentation:

    • Sonify the chromatin to an average size of 200-500 bp. The degree of sonication needs to be optimized for each cell type.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for either N(6)-monomethyl-L-lysine or this compound. It is crucial to use highly validated antibodies to ensure specificity.

    • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Washing and Elution:

    • Perform a series of stringent washes to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the formaldehyde crosslinks by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Use peak-calling algorithms to identify regions of enrichment for Kme1 and Kme2.

    • Perform differential binding analysis to compare the distribution of the two marks.

Western Blotting

Western blotting is a widely used technique to assess the global levels of histone modifications.[15][16] It is essential for validating the specificity of antibodies used in ChIP-seq and for detecting changes in the overall abundance of Kme1 and Kme2 in response to cellular stimuli or drug treatment.

Key Considerations for Histone Western Blotting:

  • Gel Percentage: Use a high percentage (e.g., 15-18%) polyacrylamide gel to achieve good resolution of low molecular weight histone proteins.

  • Transfer: Optimize transfer conditions to prevent smaller histone proteins from passing through the membrane. A 0.2 µm pore size nitrocellulose membrane is recommended.

  • Blocking: Use a high-quality blocking agent such as 5% BSA in TBST, as milk can sometimes interfere with the detection of certain histone modifications.

  • Antibodies: Use highly specific and validated primary antibodies for Kme1 and Kme2. It is also crucial to include a loading control, such as an antibody against total histone H3.

Mass Spectrometry

Mass spectrometry (MS)-based proteomics offers a powerful and unbiased approach for the identification and quantification of post-translational modifications, including lysine methylation.[17][18][19] Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with MS can be used for the relative quantification of Kme1 and Kme2 levels between different experimental conditions.[17][19]

Workflow for Quantitative MS-based Analysis of Lysine Methylation

Caption: A typical workflow for quantitative analysis of Kme1 and Kme2 using SILAC and mass spectrometry.

Detailed Protocol for Quantitative Mass Spectrometry:

  • SILAC Labeling:

    • Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., lysine and arginine).

  • Sample Preparation:

    • Combine equal amounts of protein from the "light" and "heavy" cell populations.

    • Digest the protein mixture into peptides using an enzyme such as trypsin.

  • Enrichment of Methylated Peptides:

    • Incubate the peptide mixture with antibodies that recognize monomethylated or dimethylated lysine to enrich for peptides bearing these modifications.[17]

  • LC-MS/MS Analysis:

    • Separate the enriched peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify the methylated peptides and the sites of methylation.

    • Quantify the relative abundance of each methylated peptide by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

Conclusion: A Nuanced Code with Therapeutic Potential

The distinction between N(6)-monomethyl-L-lysine and this compound is a prime example of the sophistication of the histone code. These subtle molecular differences are translated into distinct functional outcomes in gene regulation, largely through their differential recognition by effector proteins. For researchers in basic science and drug development, a thorough understanding of these differences is paramount. The enzymes that write, erase, and read these marks represent a rich source of potential therapeutic targets for a variety of diseases, including cancer. The continued development and application of precise and quantitative experimental techniques will be essential for further unraveling the complexities of this fascinating area of epigenetics.

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The Methylation Dialectic: A Comparative Guide to the Biological Effects of Di- and Tri-methylated Lysine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetic regulation, understanding the nuanced differences between post-translational modifications (PTMs) is paramount. Among these, lysine methylation stands out for its remarkable versatility, existing in mono-, di-, and tri-methylated states.[1][2] This guide provides an in-depth, objective comparison of the biological effects of di- and tri-methylated lysine, moving beyond a simple catalog of facts to explain the causality behind their distinct functional consequences. We will explore the molecular machinery that governs these two methylation states and provide supporting experimental data and protocols to empower your research.

The Fine-Tuning of a Molecular Switch: An Overview of Di- vs. Tri-methylation

Lysine methylation does not alter the positive charge of the lysine residue, but it does incrementally increase its size and hydrophobicity.[3][4] This seemingly subtle change from two to three methyl groups creates a profound functional divergence, influencing protein-protein interactions, chromatin structure, and ultimately, gene expression.[5][6] The biological outcome of lysine methylation is highly context-dependent, relying on the specific lysine residue modified and the surrounding chromatin landscape.[7]

The regulation of di- and tri-methylation is a dynamic process orchestrated by a dedicated cast of enzymes: "writers" (lysine methyltransferases, KMTs) that add methyl groups, and "erasers" (lysine demethylases, KDMs) that remove them.[8][9] The resulting methylation mark is then interpreted by "reader" proteins, which contain specialized domains that recognize specific methylation states and recruit effector complexes to elicit a downstream biological response.[9][10]

The Enzymatic Architects: Writers and Erasers of Di- and Tri-methylated Lysine

The specificity for di- or tri-methylation is encoded within the catalytic domains of the KMTs and KDMs. This enzymatic precision is fundamental to establishing and maintaining the distinct epigenetic landscapes associated with each mark.

Lysine Methyltransferases (KMTs): The "Writers"

Most KMTs possess a catalytic SET domain, named after the founding members Su(var)3-9, Enhancer-of-zeste, and Trithorax.[11] The architecture of the SET domain, particularly a "Phe/Tyr switch," can determine the degree of methylation.[12]

Histone MarkPrimarily Di-methylation (KMTs)Primarily Tri-methylation (KMTs)Key Functional Distinction
H3K4 MLL1-5 (KMT2A-E), SET1A/BMLL1-5 (KMT2A-E), SET1A/BH3K4me2 is associated with transcriptional activation and is found at both promoters and enhancers, while H3K4me3 is a hallmark of active promoters.[13][14]
H3K9 G9a (EHMT2), GLP (EHMT1)SUV39H1, SUV39H2, SETDB1H3K9me2 is a mark of facultative heterochromatin and transcriptional repression, while H3K9me3 is characteristic of constitutive heterochromatin and gene silencing.[11][15][16]
H3K27 EZH2 (part of PRC2 complex)EZH2 (part of PRC2 complex)H3K27me2 is broadly distributed and may prevent spurious transcription, whereas H3K27me3 is focused at promoter regions of silenced developmental genes.[17][18]
H3K36 NSD1, NSD2, NSD3, ASH1L, SMYD2SETD2H3K36me2 is associated with gene bodies and regulates splicing, while H3K36me3 is linked to transcriptional elongation and DNA repair.[19][20]
H4K20 SETD8 (for H4K20me1), SUV4-20H1/2SUV4-20H2H4K20me2 is involved in DNA damage response and replication, while H4K20me3 is a mark of silent heterochromatin.[21]
Lysine Demethylases (KDMs): The "Erasers"

The reversibility of lysine methylation is critical for cellular plasticity and response to stimuli.[22] KDMs are classified into two main families: the flavin-dependent LSD family and the Jumonji C (JmjC) domain-containing family.

  • LSD family (e.g., LSD1/KDM1A): These enzymes can only demethylate mono- and di-methylated lysines because their mechanism requires a protonated nitrogen, which is absent in the quaternary amine of tri-methylated lysine.[23][24]

  • JmjC domain-containing family: This larger family of enzymes can demethylate mono-, di-, and tri-methylated lysines through an iron and α-ketoglutarate-dependent hydroxylation reaction.[22]

Histone MarkDi-methyl Demethylases (KDMs)Tri-methyl Demethylases (KDMs)
H3K4 LSD1/KDM1A, JARID1A-D (KDM5A-D)JARID1A-D (KDM5A-D)
H3K9 KDM3A/B, KDM4A-DKDM4A-D
H3K27 KDM7A, UTX (KDM6A), JMJD3 (KDM6B)UTX (KDM6A), JMJD3 (KDM6B)
H3K36 KDM2A/B, KDM4A/CKDM4A/C

The Molecular Interpreters: "Reader" Domains

The functional consequences of di- and tri-methylation are ultimately determined by the "reader" proteins that recognize and bind to these specific marks. These reader domains contain aromatic "cages" that engage the methylated lysine through cation-π interactions.[25] The size and composition of this cage dictate the specificity for different methylation states.[3][25]

  • Recognition of Di-methylated Lysine: Reader domains that prefer di-methylated lysine often have smaller aromatic cages that sterically exclude the bulkier tri-methyl group.[25] Some, like MBT domains, contain a negatively charged residue that forms a hydrogen bond with the proton on the di-methylated amine, an interaction not possible with the quaternary amine of tri-methyllysine.[26]

  • Recognition of Tri-methylated Lysine: Reader domains specific for tri-methylated lysine, such as chromodomains and Tudor domains, possess larger aromatic cages that can accommodate the three methyl groups.[27]

G Recognition of Di- vs. Tri-methylated Lysine cluster_di Di-methylated Lysine (Kme2) cluster_tri Tri-methylated Lysine (Kme3) Kme2 H3K9me2 MBT MBT Domain Kme2->MBT Recognition Repression Repression MBT->Repression Recruits Repressive Complexes Kme3 H3K9me3 HP1 HP1 (Chromodomain) Kme3->HP1 Recognition Silencing Silencing HP1->Silencing Initiates Heterochromatin Formation

Caption: Recognition of di- and tri-methylated lysine by specific reader domains.

Dichotomy of Function: Biological Outcomes of Di- vs. Tri-methylation

The differential writing, erasing, and reading of di- and tri-methylated lysine lead to distinct and sometimes opposing biological functions.

Transcriptional Regulation
  • H3K4me2 vs. H3K4me3: While both are generally associated with active transcription, H3K4me2 is found at both enhancers and promoters, whereas H3K4me3 is more specifically localized to the transcription start sites of active genes.[13][23]

  • H3K9me2 vs. H3K9me3: H3K9me2 is linked to the repression of genes in euchromatin (facultative heterochromatin), allowing for potential reactivation.[11][28] In contrast, H3K9me3 is a hallmark of constitutive heterochromatin, leading to more stable gene silencing.[11]

  • H3K27me2 vs. H3K27me3: H3K27me3 is a well-established repressive mark deposited by the PRC2 complex at developmental genes in embryonic stem cells.[29] H3K27me2, on the other hand, is more broadly distributed and is thought to prevent inappropriate gene activation.[30][31] Modifying the ratio of H3K27me2 to H3K27me3 can influence cell fate decisions.[17][31]

Other Cellular Processes

Beyond transcription, the distinction between di- and tri-methylation is crucial for other cellular functions:

  • DNA Damage and Repair: H4K20me2 plays a role in the DNA damage response, while H3K36me3 is involved in DNA double-strand break repair.[21][32]

  • Cell Cycle Progression: The levels of different methylation states, such as those on H4K20, can fluctuate throughout the cell cycle.[21]

  • Metabolism and Development: Dysregulation of lysine methylation is linked to various diseases, including cancer and metabolic disorders, highlighting the importance of maintaining the correct balance between different methylation states.[33]

G Functional Consequences of H3K9 Methylation States G9a G9a/GLP H3K9me2 H3K9me2 (Facultative Heterochromatin) G9a->H3K9me2 SUV39H1 SUV39H1 H3K9me3 H3K9me3 (Constitutive Heterochromatin) SUV39H1->H3K9me3 GeneRepression Gene Repression (Reversible) H3K9me2->GeneRepression GeneSilencing Gene Silencing (Stable) H3K9me3->GeneSilencing

Caption: Opposing roles of H3K9me2 and H3K9me3 in gene regulation.

Experimental Methodologies for Distinguishing Di- and Tri-methylated Lysine

The ability to accurately differentiate and quantify di- and tri-methylated lysine is essential for studying their biological roles.

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

ChIP is a powerful technique for mapping the genomic localization of specific histone modifications. The key to successfully distinguishing between di- and tri-methylation lies in the use of highly specific antibodies.

Step-by-Step Protocol for ChIP:

  • Cross-linking: Cross-link proteins to DNA in cultured cells or tissues with formaldehyde.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the di- or tri-methylated lysine of interest (e.g., anti-H3K9me2 or anti-H3K9me3).

  • Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated beads.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of the modification at specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.

Self-Validating System: It is crucial to validate the specificity of the antibodies used in ChIP. This can be done by western blotting against known positive and negative controls (e.g., cell lines with genetic knockouts of the relevant KMTs or KDMs) and by using peptide competition assays.

Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive and quantitative method for identifying and distinguishing between different methylation states. The mass difference between a di-methylated and tri-methylated lysine is approximately 14.01565 Da (the mass of a CH2 group). High-resolution mass spectrometers can readily distinguish between these states.[34]

General Workflow for MS-based Analysis of Histone Modifications:

  • Histone Extraction: Isolate histones from cells or tissues.

  • Digestion: Digest the histones into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The first stage of MS measures the mass-to-charge ratio of the peptides, and the second stage fragments the peptides and measures the mass-to-charge ratio of the fragments to determine the amino acid sequence and the location and type of PTM.

G Experimental Workflow for Differentiating Kme2/Kme3 Start Start: Cells/Tissues ChIP ChIP with Kme2/Kme3-specific Ab Start->ChIP MS Histone Extraction & Digestion Start->MS qPCR qPCR ChIP->qPCR Seq Sequencing (ChIP-seq) ChIP->Seq LCMS LC-MS/MS MS->LCMS Result1 Locus-specific Enrichment qPCR->Result1 Result2 Genome-wide Distribution Seq->Result2 Result3 Precise PTM Identification & Quantification LCMS->Result3

Caption: Key experimental workflows for studying di- and tri-methylated lysine.

Conclusion and Future Directions

The distinction between di- and tri-methylated lysine is a fundamental principle of epigenetic regulation, providing a sophisticated mechanism for fine-tuning cellular processes. Understanding the specific writers, erasers, and readers for each methylation state, as well as their distinct biological consequences, is crucial for deciphering the complexities of the histone code. The continued development of highly specific reagents and advanced analytical techniques will undoubtedly uncover even more intricate layers of this regulatory dialectic, paving the way for novel therapeutic strategies targeting the epigenetic machinery.

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  • Tachibana, M., Sugimoto, K., Nozaki, M., Ueda, J., Ohta, T., Ohki, M., ... & Shinkai, Y. (2002). G9a histone methyltransferase plays a dominant role in euchromatic histone H3 lysine 9 methylation and is essential for early embryogenesis. Genes & development, 16(14), 1779-1791. [Link]

  • Greschik, H., & Schüle, R. (2017). Methyl lysine reader proteins. EMBO reports, 18(6), 869-882. [Link]

  • Her, H. L., & Min, J. (2017). The L3MBTL3 methyl-lysine reader domain functions as a dimer. Journal of Biological Chemistry, 292(33), 13619-13627. [Link]

  • Wang, Y. P., & Wu, Y. (2024). Roles of Lysine Methylation in Glucose and Lipid Metabolism: Functions, Regulatory Mechanisms, and Therapeutic Implications. International Journal of Molecular Sciences, 25(14), 7668. [Link]

  • van Nuland, R., & Gozani, O. (2016). H3 lysine 4 di-and tri-methylation deposited by cryptic transcription attenuates promoter activation. The EMBO journal, 35(11), 1198-1215. [Link]

  • Chang, Y. I., & Zhang, Y. (2011). A case study in cross-talk: the histone lysine methyltransferases G9a and GLP. Nucleic acids research, 39(12), 4975-4981. [Link]

  • Forneris, F., Binda, C., Vanoni, M. A., Battaglioli, E., & Mattevi, A. (2005). Histone demethylation catalyzed by LSD1 is a flavin-dependent oxidative process. FEBS letters, 579(10), 2203-2207. [Link]

  • Horton, J. R., Upadhyay, A. K., Qi, H. H., Zhang, X., Shi, Y., & Cheng, X. (2016). Reader domain specificity and lysine demethylase-4 family function. Nature communications, 7(1), 1-11. [Link]

  • Zhang, K., & Cole, P. A. (2002). Differentiation of tri-methylation from acetylation of histone H3 lysine 9 by mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(3), 315-316. [Link]

  • Couture, J. F., & Trievel, R. C. (2006). Trimethylation of histone H3 lysine 4 impairs methylation of histone H3 lysine 9: Regulation of lysine methyltransferases by physical interaction with their substrates. Journal of Biological Chemistry, 281(27), 19015-19025. [Link]

  • Xu, L., Zhao, Z., Dong, A., Soubigou-Taconnat, L., Renou, J. P., Steinmetz, A., & Shen, W. H. (2008). Di-and tri-but not monomethylation on histone H3 lysine 36 marks active transcription of genes involved in flowering time regulation and other processes in Arabidopsis thaliana. Molecular and Cellular Biology, 28(4), 1348-1360. [Link]

  • Li, X., & Wang, J. (2013). Histone H3 lysine 4 methyltransferases and demethylases in self-renewal and differentiation of stem cells. World journal of stem cells, 5(4), 147. [Link]

  • Lior-Hoffmann, L., & Trievel, R. C. (2013). Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors. Analytical and bioanalytical chemistry, 405(2-3), 573-584. [Link]

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A Researcher's Guide to Orthogonal Validation: Cross-Verifying N(6),N(6)-Dimethyl-L-lysine Detection by Mass Spectrometry and Antibody-Based Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of post-translational modifications (PTMs), the accurate and reliable detection of specific methylation states is paramount to unraveling complex cellular signaling pathways. N(6),N(6)-Dimethyl-L-lysine (Kdm-L) is a critical PTM implicated in a myriad of biological processes, from chromatin remodeling to protein stability. The two most prominent techniques for its detection, mass spectrometry (MS) and antibody-based assays, each offer a unique set of strengths and weaknesses. This guide provides a comprehensive comparison of these orthogonal approaches, empowering researchers to make informed decisions for their experimental design and to appreciate the power of cross-validation for generating robust and trustworthy data.

The Imperative of Orthogonal Validation

In scientific research, relying on a single methodology can introduce inherent biases and potential artifacts. Orthogonal validation, the practice of using two or more distinct methods to measure the same analyte, is a cornerstone of rigorous scientific inquiry. By cross-validating results from mass spectrometry and antibody-based detection, researchers can significantly increase their confidence in the identification and quantification of this compound, leading to more reliable and reproducible findings.[1][2]

At a Glance: A Comparative Overview

The choice between mass spectrometry and antibody-based detection for this compound analysis is contingent on the specific research question, available resources, and desired throughput. Below is a summary of their key performance characteristics to guide your selection process.

FeatureMass Spectrometry (LC-MS/MS)Antibody-Based Assays (Western Blot, ELISA)
Principle Measures the mass-to-charge ratio of fragmented peptides.[3]Relies on the specific binding of an antibody to the target epitope.
Specificity Very High: Unambiguous identification based on molecular weight and fragmentation pattern.[2]Variable: Dependent on antibody quality and potential cross-reactivity with similar modifications.[4]
Sensitivity High: Capable of detecting femtomole to attomole levels of modified peptides.Medium to High: Dependent on antibody affinity and assay format.
Quantification Absolute and Relative: Can provide precise quantification using isotopic labeling.[1]Semi-Quantitative (Western Blot) to Relative (ELISA).
Throughput Medium to High: Amenable to automation and multiplexing.[5]Low to High: Varies from single-target Western blots to high-throughput ELISA.
Discovery Power High: Can identify novel methylation sites without prior knowledge.[3]Low: Limited to the detection of known or predicted methylation sites for which antibodies are available.
Cost High initial investment and operational costs.Lower initial investment, but antibody costs can be significant.
Technical Expertise Requires specialized training for operation and data analysis.Generally less technically demanding.

Deep Dive: Mass Spectrometry-Based Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the definitive identification and quantification of PTMs.[5] Its power lies in its ability to provide direct physical evidence of the modification's presence and precise location within a protein sequence.

The Causality Behind the Workflow

The typical bottom-up proteomics workflow for this compound detection involves a series of carefully considered steps, each with a specific purpose to ensure the accurate identification and quantification of the modified peptides.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction & Lysis Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Denatures proteins & exposes cysteines Proteolytic_Digestion Proteolytic Digestion Reduction_Alkylation->Proteolytic_Digestion Prevents disulfide bond reformation Peptide_Cleanup Peptide Cleanup (e.g., C18 Desalting) Proteolytic_Digestion->Peptide_Cleanup Generates peptides of suitable size for MS LC_Separation Liquid Chromatography Separation Peptide_Cleanup->LC_Separation Removes interfering substances MS1_Scan MS1 Scan (Precursor Ion Selection) LC_Separation->MS1_Scan Separates peptides by hydrophobicity Fragmentation Fragmentation (e.g., HCD) MS1_Scan->Fragmentation Selects peptides for fragmentation based on m/z MS2_Scan MS2 Scan (Fragment Ion Detection) Fragmentation->MS2_Scan Generates fragment ions for sequencing Database_Searching Database Searching (e.g., Mascot, Sequest) MS2_Scan->Database_Searching Provides fragmentation pattern for identification PTM_Localization PTM Site Localization Database_Searching->PTM_Localization Matches experimental spectra to theoretical peptides Quantification Quantification (Label-free or Isotopic Labeling) PTM_Localization->Quantification Pinpoints the exact location of the dimethylation Final_Result Final_Result

Figure 1: Mass Spectrometry Workflow for this compound Detection.
Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in a complex protein sample. Optimization may be required for specific sample types and instrumentation.

1. Protein Extraction and Digestion:

  • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digest proteins with an appropriate protease, such as trypsin, which cleaves C-terminal to arginine and lysine residues. For histone analysis, chemical derivatization of unmodified lysines prior to digestion can be employed to generate larger, more informative peptides.[3]

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

2. LC-MS/MS Analysis:

  • Resuspend the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Inject the peptide mixture onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer.

  • Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

  • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).

  • Key MS parameters for this compound detection include a precursor m/z of 175.1441 and characteristic fragment ions.[6]

3. Data Analysis:

  • Process the raw MS data using a database search engine (e.g., Mascot, Sequest, MaxQuant).

  • Search the data against a relevant protein database, specifying N(6),N(6)-dimethylation of lysine as a variable modification.

  • Validate peptide-spectrum matches (PSMs) at a stringent false discovery rate (FDR), typically 1%.

  • Perform quantification using either label-free methods or stable isotope labeling approaches (e.g., SILAC, TMT).[1][7]

Deep Dive: Antibody-Based Detection

Antibody-based methods, such as Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the detection of specific proteins and their PTMs. These techniques are generally more accessible and less technically demanding than mass spectrometry.

The Causality Behind the Workflow

The principle of antibody-based detection hinges on the highly specific recognition of the this compound epitope by a primary antibody. Subsequent detection with a labeled secondary antibody allows for visualization and quantification.

Antibody_Workflow cluster_sample_prep Sample Preparation cluster_detection Detection cluster_analysis Analysis Protein_Extraction Protein Extraction & Lysis Quantification Protein Quantification Protein_Extraction->Quantification Obtains protein from sample Separation Protein Separation (SDS-PAGE for WB) or Immobilization (ELISA) Quantification->Separation Ensures equal loading Transfer Transfer to Membrane (WB only) Separation->Transfer Separates by size (WB) or binds to plate (ELISA) Blocking Blocking Transfer->Blocking Makes proteins accessible to antibodies Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Prevents non-specific antibody binding Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Binds specifically to This compound Detection Signal Detection Secondary_Ab->Detection Binds to primary Ab & carries detection enzyme/fluorophore Data_Acquisition Data Acquisition (Imaging or Plate Reading) Detection->Data_Acquisition Generates a detectable signal Data_Analysis Data Analysis (Densitometry or OD Measurement) Data_Acquisition->Data_Analysis Captures the signal for quantification Final_Result Final_Result

Figure 2: Antibody-Based Detection Workflow.
Experimental Protocol: Western Blotting for this compound

This protocol outlines the general steps for detecting this compound via Western blotting.

1. Sample Preparation:

  • Lyse cells or tissues and quantify protein concentration as described for mass spectrometry.

  • Denature protein samples by boiling in Laemmli buffer.

2. Gel Electrophoresis and Transfer:

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

3. Immunodetection:

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for this compound at the recommended dilution.

  • Wash the membrane thoroughly with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again to remove unbound secondary antibody.

4. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis to quantify the relative abundance of the target protein.

Experimental Protocol: ELISA for this compound

This protocol describes a general indirect ELISA for the quantification of this compound.

1. Plate Coating:

  • Coat the wells of a 96-well plate with the protein sample or a synthetic peptide containing this compound overnight at 4°C.

2. Blocking:

  • Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

3. Antibody Incubation:

  • Wash the wells.

  • Add the primary antibody specific for this compound to the wells and incubate for 1-2 hours at room temperature.

  • Wash the wells.

  • Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

4. Detection and Analysis:

  • Wash the wells.

  • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate to the wells and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Quantify the amount of this compound by comparing the sample absorbance to a standard curve.

The Power of Synergy: Cross-Validation in Practice

While mass spectrometry provides unparalleled specificity and discovery potential, antibody-based methods offer accessibility and higher throughput for targeted validation. A robust research strategy often involves using mass spectrometry for initial discovery and absolute quantification, followed by Western blotting or ELISA for the validation and screening of a larger number of samples. For instance, a study comparing ELISA and LC-MS/MS for the quantification of dimethylarginines found that while the methods correlated well, the ELISA tended to overestimate concentrations, highlighting the importance of MS-based validation.[8]

Navigating the Challenges

It is crucial to be aware of the potential pitfalls of each technique. For mass spectrometry, challenges include the potential for ion suppression and the complexity of data analysis. For antibody-based assays, the primary concern is the specificity of the antibody. It is essential to thoroughly validate antibodies to ensure they do not cross-react with other lysine methylation states (mono- or trimethyl-lysine) or other PTMs.[4]

Conclusion: A Dual-Pronged Approach for Unwavering Confidence

In the quest to understand the functional significance of this compound, both mass spectrometry and antibody-based detection methods are indispensable tools. Mass spectrometry offers the "gold standard" for identification and quantification, while antibody-based assays provide a practical means for validation and broader screening. By embracing a dual-pronged, cross-validation approach, researchers can navigate the complexities of PTM analysis with greater confidence, ensuring the generation of high-quality, reproducible data that will stand the test of scientific scrutiny.

References

  • Quantitative analysis of global protein lysine methylation by mass spectrometry. (URL: [Link])

  • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial. (URL: [Link])

  • Comparison of two methods for dimethylarginines quantification - PMC. (URL: [Link])

  • Comparative evaluation of three different ELISA assays and HPLC-ESI-ITMS/MS for the analysis of Nε-carboxymethyl lysine in food. (URL: [Link])

  • Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed. (URL: [Link])

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - MDPI. (URL: [Link])

  • Discovery of lysine post-translational modifications through mass spectrometric detection. (URL: [Link])

  • Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides - Digital Commons @ UConn - University of Connecticut. (URL: [Link])

  • Dimethyl-Labeling-Based Quantification of the Lysine Acetylome and Proteome of Plants. (URL: [Link])

  • This compound | C8H18N2O2 | CID 193344 - PubChem. (URL: [Link])

  • Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - ResearchGate. (URL: [Link])

  • Comparison of the breast cancer proteomes with and without a lysine... - ResearchGate. (URL: [Link])

  • (PDF) The Validation of Antibodies Suitable for Flow Cytometric Analysis and Immunopeptidomics of Peptide–MHC Complexes in the Outbred Swiss Albino Mouse Strain - ResearchGate. (URL: [Link])

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC. (URL: [Link])

  • Anti-dimethyl-Histone H3 (Lys27) Antibody | 07-452 - Merck Millipore. (URL: [Link])

  • Functional and Quantitative Mass Spectrometry-Based Approaches for Mapping the Lysine Methylome - IU Indianapolis ScholarWorks. (URL: [Link])

  • UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - RSC Publishing. (URL: [Link])

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Topic: In Vivo Validation of N(6),N(6)-Dimethyl-L-lysine's Role Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of N(6),N(6)-Dimethyl-L-lysine's (DML) biological functions. We will delve into the strategic application of knockout (KO) models, objectively compare this genetic approach with alternative methodologies, and present detailed experimental protocols to ensure robust and reproducible outcomes.

Introduction: The Enigma of this compound (DML)

This compound (DML) is a non-proteinogenic L-alpha-amino acid, a derivative of L-lysine with two methyl groups on its side-chain amino group.[1][2] This metabolite has been identified in various organisms, from yeast to humans, and is found in biofluids such as urine.[1] While its presence is known, its precise physiological and pathophysiological roles remain largely uncharted territory. The structural similarity of DML to methylated histone lysine residues suggests a potential role in the complex world of epigenetic regulation. To move from correlation to causation and definitively establish the function of DML within a living system, rigorous in vivo validation is paramount. Genetically engineered knockout models serve as the gold standard for this purpose, offering unparalleled specificity in dissecting the function of a single component within a complex biological network.

The Strategic Imperative for Knockout Models in DML Research

The central premise of using a knockout model is to ablate a specific gene product and observe the resulting phenotype. In the context of DML, the most logical targets for knockout are the enzymes responsible for its metabolism, specifically its demethylation. The human genome contains over 20 known histone Nε-methylated lysine residue demethylases (KDMs), which are broadly classified into two families: the flavin-dependent KDM1 subfamily and the 2-oxoglutarate- (2OG) dependent JmjC subfamily.[3]

While these enzymes are primarily studied for their role in histone demethylation, their substrate scope may extend to non-histone proteins and free metabolites like DML. Creating a knockout mouse model for a candidate DML demethylase allows for the direct investigation of the consequences of its absence, which would hypothetically lead to an accumulation of DML and a cascade of downstream effects. This approach provides a powerful platform to test hypotheses about DML's role in health and disease.[4]

Comparative Analysis of In Vivo Validation Strategies

While knockout models are a powerful tool, the optimal experimental strategy depends on the specific research question, available resources, and desired temporal control. Here, we compare the knockout approach with key alternatives.

Methodology Principle Advantages Disadvantages Supporting Experimental Data
Knockout (KO) Models Germline or conditional deletion of a gene encoding a DML-metabolizing enzyme.High Specificity: Unambiguously links gene to function.[5] Chronic Effects: Enables study of developmental and long-term physiological roles.[6] Gold Standard: Provides definitive genetic evidence of function.Time & Cost: Generation is resource-intensive. Compensation: Potential for developmental compensation by other pathways. Lethality: Germline KO can be embryonic lethal.Phenotypic analysis (metabolic, behavioral), metabolomic profiling of DML levels, transcriptomic/proteomic changes in relevant tissues.[7][8][9]
Pharmacological Inhibition Administration of small-molecule inhibitors against putative DML demethylases.Temporal Control: Allows for acute, reversible inhibition in adult animals. Therapeutic Relevance: Directly tests the potential of a therapeutic strategy.[3] Dose-Response: Enables study of graded target inhibition.Off-Target Effects: Inhibitors may lack perfect specificity. PK/PD Challenges: Achieving and maintaining effective in vivo concentrations can be difficult.Pharmacokinetic/pharmacodynamic (PK/PD) analysis, acute phenotypic changes, target engagement assays, in vitro validation of inhibitor specificity.
RNA Interference (in vivo siRNA/shRNA) Delivery of RNA molecules to specifically degrade the mRNA of the target enzyme.Rapid Implementation: Faster to implement than generating a KO mouse line. Targeted Delivery: Can be targeted to specific tissues with appropriate delivery vehicles.Incomplete Knockdown: Often results in reduced expression, not complete ablation. Off-Target Effects: Potential for unintended gene silencing. Delivery Hurdles: Efficient and specific in vivo delivery remains a significant challenge.qPCR and Western blot to confirm knockdown efficiency, phenotypic analysis, assessment of inflammatory or off-target responses.

A Validated Workflow for In Vivo DML Research Using Knockout Models

This section outlines a self-validating, multi-phase workflow for leveraging a knockout mouse model to investigate the function of DML. The target is a hypothetical DML demethylase.

Caption: A multi-phase workflow for the in vivo validation of DML function using knockout models.

Detailed Experimental Protocols

This phase is critical for establishing the validity of the model itself.

  • Generation of Knockout Mice:

    • Strategy: Employ CRISPR/Cas9 technology to introduce a frameshift mutation or delete a critical exon in the gene encoding the putative DML demethylase.

    • Execution: Microinject guide RNAs and Cas9 mRNA into zygotes from a well-characterized mouse strain (e.g., C57BL/6J). Implant embryos into pseudopregnant females.

  • Genotyping and Confirmation of Gene Deletion:

    • Protocol: Extract genomic DNA from tail biopsies of founder (F0) and subsequent generations. Use PCR with primers flanking the target site to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) alleles. Sequence the PCR products to confirm the precise genetic modification.

  • Confirmation of Target Protein/mRNA Ablation:

    • Western Blot: Lyse tissues hypothesized to express the enzyme (e.g., liver, kidney, brain). Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a validated antibody against the target protein. A complete absence of the corresponding band in KO animals is required.

    • qPCR: Extract RNA from the same tissues, reverse transcribe to cDNA, and perform quantitative PCR. The target gene's mRNA should be absent or significantly reduced in KO animals.

  • Metabolomic Validation of DML Accumulation:

    • Rationale: This is the most crucial validation step. The genetic knockout must produce the intended biochemical consequence.

    • Protocol: Collect plasma and tissue samples from KO and wild-type littermate controls. Perform targeted metabolomics using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to precisely quantify DML levels. A significant elevation of DML in KO animals validates the enzyme's role in its clearance.

Once the model is validated, a broad assessment is necessary to identify physiological functions.

  • Metabolic Phenotyping: Use a Comprehensive Lab Animal Monitoring System (CLAMS) to assess energy expenditure, respiratory exchange ratio, and food/water intake.[10] Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to probe for metabolic dysfunction.[7]

  • Challenge Models: Subject the KO mice to metabolic or other stressors (e.g., high-fat diet, immune challenge) to unmask phenotypes that may not be apparent under basal conditions.[7]

Hypothesized Signaling Pathway and Mechanistic Investigation

Based on DML's structure, a plausible hypothesis is its involvement in epigenetic regulation by acting as a substrate for a lysine demethylase that also targets histones. A knockout of such an enzyme could lead to altered histone methylation and subsequent changes in gene expression.

G cluster_0 Cellular State in KO Mouse cluster_1 Downstream Mechanistic Cascade DML Increased This compound (DML) Demethylase Ablated DML Demethylase (e.g., KDM-family protein) DML->Demethylase Cannot be cleared Histone Histone Substrate Methylation Altered Histone Methylation Status (e.g., Increased H3K4me2) Histone->Methylation Cannot be demethylated GeneExpression Dysregulated Gene Expression Methylation->GeneExpression Leads to Phenotype Observed Phenotype (e.g., Metabolic Dysfunction) GeneExpression->Phenotype Results in

Sources

A Head-to-Head Comparison of Commercial N(6),N(6)-Dimethyl-L-lysine Antibodies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of post-translational modifications (PTMs), the selection of high-quality antibodies is paramount to experimental success. This guide provides an in-depth, head-to-head comparison of commercially available antibodies targeting N(6),N(6)-Dimethyl-L-lysine, a critical lysine methylation mark. Our goal is to equip you with the necessary data and insights to make an informed decision for your specific research needs.

The Significance of this compound

This compound is a post-translational modification where two methyl groups are added to the epsilon-amino group of a lysine residue within a protein.[1][2][3] This modification is catalyzed by protein lysine methyltransferases (PKMTs) and is integral to a multitude of cellular processes, including chromatin remodeling, gene expression, and protein-protein interactions.[4][5] Given its role in both normal physiology and disease states such as cancer, the ability to accurately detect and quantify dimethylated lysine is crucial.[5]

Commercial Antibody Landscape: A Comparative Overview

The selection of an appropriate antibody is a critical first step in any immunoassay. Below, we compare several commercially available this compound antibodies, summarizing their key features to aid in your selection process.

Supplier Product Name/Catalog No. Clonality Host Species Validated Applications Specificity/Cross-Reactivity Notes
Immunechem Dimethyl (ε-N) Lysine Antibody (ICP0701)PolyclonalRabbitELISA, WB, IPSpecific to proteins/peptides with dimethyl lysine residues. No cross-reaction with acetylated lysine. Cross-reactivity to monomethyl lysine not tested.[4]
Abcam Anti-Methylated Lysine (di methyl , mono methyl ) antibody (ab23366)PolyclonalRabbitELISA, WB, IHC-PRecognizes proteins methylated on lysine residues (mono- & di-methyl lysine). May also react with tri-methyl lysine. Does not cross-react with acetylated protein.
Thermo Fisher Scientific Di-Methyl-Lysine Polyclonal Antibody (PA5-96454)PolyclonalRabbitWB, IHC (P), ICC/IF, ELISA, Dot BlotImmunogen is a synthetic peptide. Reacts with chemical samples.[6]
Cell Signaling Technology Di-Methyl Lysine Motif [dme-K] MultiMab® Rabbit Monoclonal Antibody mix #14117Monoclonal (Mix)RabbitNot specified in search resultsRecognizes endogenous levels of proteins only when di-methylated at a lysine residue. Does not cross-react with endogenous levels of mono- or tri-methyl lysine, or mono- or di-methyl arginine.[5]
Elabscience Dimethyl-Lysine Polyclonal Antibody (E-AB-40541)PolyclonalRabbitWB, Dot blotReacts with Human, Mouse, E.coli samples.[7]
United States Biological Lysine, methylated AntibodyPolyclonalRabbitELISA, WB, IHCRecognizes methylated lysine.[8]

Expert Insight: The choice between a polyclonal and a monoclonal antibody depends on the experimental goal. Polyclonal antibodies, often recognizing multiple epitopes, can be advantageous for detecting low-abundance proteins. In contrast, monoclonal antibodies offer high specificity to a single epitope, which is critical for quantitative applications and distinguishing between different methylation states. The Cell Signaling Technology MultiMab®, a mix of monoclonal antibodies, presents an interesting option engineered for broad coverage while maintaining high specificity.[5]

Validating Antibody Performance: Standardized Protocols

To ensure reproducible and reliable results, it is imperative to validate the performance of your chosen antibody in your specific experimental context. Below are detailed, step-by-step protocols for key immunoassays.

Western Blotting Protocol

Western blotting is a fundamental technique to detect the presence of dimethylated proteins in a complex mixture.

Western_Blot_Workflow cluster_preparation Sample Preparation & Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection p1 Protein Extraction p2 SDS-PAGE p1->p2 Denature & Load p3 Electrotransfer to PVDF/Nitrocellulose p2->p3 p4 Blocking p3->p4 p5 Primary Antibody Incubation (anti-Dimethyl-Lysine) p4->p5 p6 Secondary Antibody Incubation (HRP-conjugated) p5->p6 p7 Chemiluminescent Detection p6->p7

Caption: Western Blotting workflow for detecting dimethylated proteins.

Methodology:

  • Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Quantify protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein lysate on a polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-N(6),N(6)-Dimethyl-L-lysine antibody overnight at 4°C. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common for many commercial antibodies.[8][9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a quantitative method to measure the overall level of dimethylated proteins in a sample. An indirect ELISA format is commonly used for this purpose.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_detection Immunodetection e1 Coat plate with protein sample e2 Block with BSA or non-fat milk e1->e2 e3 Add Primary Antibody (anti-Dimethyl-Lysine) e2->e3 e4 Add HRP-conjugated Secondary Antibody e3->e4 e5 Add Substrate (e.g., TMB) e4->e5 e6 Measure Absorbance e5->e6

Caption: Indirect ELISA workflow for quantifying dimethylated proteins.

Methodology:

  • Antigen Coating: Coat a 96-well microplate with 1-10 µg/mL of your protein sample diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[10][11] Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL of blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.[10]

  • Primary Antibody Incubation: Add 100 µL of the diluted anti-N(6),N(6)-Dimethyl-L-lysine antibody to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of a chromogenic substrate (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Immunoprecipitation (IP) Protocol

IP is used to isolate dimethylated proteins from a complex mixture for subsequent analysis, such as mass spectrometry or Western blotting.

IP_Workflow cluster_binding Immune Complex Formation & Capture cluster_washing Washing cluster_elution Elution & Analysis i1 Incubate lysate with anti-Dimethyl-Lysine antibody i2 Add Protein A/G beads i1->i2 i3 Wash beads to remove non-specific binding i2->i3 i4 Elute bound proteins i3->i4 i5 Analyze by WB or Mass Spec i4->i5

Caption: Immunoprecipitation workflow for isolating dimethylated proteins.

Methodology:

  • Cell Lysis: Prepare a cell lysate using a non-denaturing lysis buffer.

  • Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-N(6),N(6)-Dimethyl-L-lysine antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C.[12]

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis or by using a more gentle elution buffer for mass spectrometry.

Concluding Remarks

The selection of a highly specific and sensitive antibody is fundamental to the successful study of this compound. While manufacturer-provided data is a useful starting point, we strongly advocate for in-house validation of any antibody using the standardized protocols provided in this guide. By carefully considering the specific requirements of your experiments and rigorously validating your chosen reagent, you can ensure the generation of accurate and reproducible data, ultimately advancing our understanding of the critical roles of lysine methylation in biology and disease.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Immunechem. Dimethyl (ε-N) Lysine Antibody (ICP0701). [Link]

  • Antibodies-online.com. anti-Dimethyl-Lysine Antibody [ABIN1876932]. [Link]

  • Biocompare. Anti-lysine Antibody Products. [Link]

  • PubChem. N(6),N(6)-dimethyl-L-lysinium. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. Showing metabocard for N6,N6-dimethyllysine (HMDB0341183). [Link]

  • Elabscience. Dimethyl-Lysine Polyclonal Antibody (E-AB-40541). [Link]

  • Skidmore College. Protocols. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • Kendrick Labs. Anti-acetyl-lysine 2D Western Blotting. [Link]

  • PMC. Use of Immunomatrix Methods to Improve Protein-Protein Interaction Detection. [Link]

  • STAR Protocols. Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases. [Link]

  • ResearchGate. The Use of Poly-L-Lysine as a Capture Agent to Enhance the Detection of Antinuclear Antibodies by ELISA. [Link]

  • PubMed. Quantification of N 6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling N(6),N(6)-Dimethyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risk Profile

Data for the analogous compound, Nα-Dimethyl-L-lysine hydrochloride, indicates that it can cause serious eye irritation (Eye irritation - Category 2, H319)[1]. This necessitates robust eye protection to prevent accidental contact. While other significant health hazards are not prominently listed for similar compounds, it is a cornerstone of good laboratory practice to minimize all potential routes of exposure, including skin contact, inhalation, and ingestion[1][2]. Therefore, a comprehensive approach to personal protective equipment (PPE) is warranted.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the recommended PPE for handling N(6),N(6)-Dimethyl-L-lysine. The rationale behind each piece of equipment is to create a barrier between you and the chemical, mitigating the risk of exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields (EN 166 compliant)To prevent eye irritation from splashes or dust[1][3].
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Always inspect gloves for integrity before use[1][4].
Body Protection Laboratory coat or long-sleeved clothingTo protect skin from accidental spills[1][3].
Respiratory Protection Generally not required under normal use with adequate ventilation. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for large quantities or if dust is generated[1][3].To prevent inhalation of dust or aerosols[2].
Operational Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline a safe handling process from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area Ensure cleanliness and proper ventilation. don_ppe 2. Don PPE Follow correct donning sequence. prep_area->don_ppe Proceed weigh 3. Weighing & Preparation Handle with care to avoid dust generation. don_ppe->weigh Proceed experiment 4. Experimental Use Keep containers closed when not in use. weigh->experiment Proceed decontaminate 5. Decontaminate Clean work surfaces and equipment. experiment->decontaminate Proceed doff_ppe 6. Doff PPE Follow correct doffing sequence. decontaminate->doff_ppe Proceed dispose 7. Waste Disposal Dispose of waste in designated containers according to regulations. doff_ppe->dispose Proceed

Caption: A stepwise workflow for the safe handling of this compound, from initial preparation to final disposal.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific, well-ventilated area for handling the compound. A chemical fume hood is recommended if there is a risk of dust or aerosol generation.

    • Ensure the work area is clean and uncluttered.

    • Have a safety shower and eye wash station readily accessible[1][2].

    • Correctly don all required PPE as listed in the table above.

  • Handling:

    • When weighing and transferring the solid material, do so carefully to minimize the creation of dust.

    • Keep the container tightly closed when not in use[1][3].

    • Avoid contact with skin, eyes, and clothing[1].

    • Wash hands thoroughly after handling the substance[1].

  • In Case of a Spill:

    • For small spills, sweep up the solid material, place it in a sealed container for disposal, and avoid raising dust[2].

    • Ventilate the area and wash the spill site after the material has been collected[2].

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

  • Unused Material and Contaminated Waste: Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed container.

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of the material. It may be appropriate to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2].

  • Regulatory Compliance: Always adhere to all federal, state, and local environmental regulations for chemical waste disposal[2]. Do not allow the product to enter drains or waterways[1].

By integrating these safety measures into your laboratory's standard operating procedures, you can confidently advance your research while maintaining a secure environment.

References

  • Sigma-Aldrich. (2005, March 8). Material Safety Data Sheet: L-LYSINE MONOHYDROCHLORIDE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: N-epsilon-Boc-L-lysine. Retrieved from [Link]

  • Ajinomoto AminoScience Division. (2003, January 6). Safety Data Sheet: L-Lysine Monohydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fisher Scientific. (2023, September 29). Safety Data Sheet: L-Lysine. Retrieved from [Link]

  • Ted Pella, Inc. (2015, February 26). Safety Data Sheet: Poly-L-Lysine Solution. Retrieved from [Link]

Sources

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N(6),N(6)-Dimethyl-L-lysine
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.